molecular formula C7H5BrN2O4 B2973638 Methyl 2-bromo-5-nitropyridine-3-carboxylate CAS No. 1211592-29-8

Methyl 2-bromo-5-nitropyridine-3-carboxylate

Cat. No.: B2973638
CAS No.: 1211592-29-8
M. Wt: 261.031
InChI Key: UCNZBIHVYFGKAW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-nitropyridine-3-carboxylate is a useful research compound. Its molecular formula is C7H5BrN2O4 and its molecular weight is 261.031. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromo-5-nitropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-5-nitropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-bromo-5-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNZBIHVYFGKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-bromo-5-nitropyridine-3-carboxylate is a pivotal building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifunctionalized pyridine core offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights. We will explore the strategic considerations for introducing bromo, nitro, and methyl carboxylate groups onto the pyridine ring, emphasizing the regiochemical challenges inherent in pyridine chemistry. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this synthesis.

Introduction and Strategic Overview

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The targeted substitution of this electron-deficient heterocycle, however, presents significant synthetic challenges. Electrophilic aromatic substitution (EAS) on pyridine is notoriously difficult due to the deactivating effect of the electronegative nitrogen atom, which also becomes protonated under the acidic conditions typical for many EAS reactions, further deactivating the ring.[1][2]

The synthesis of Methyl 2-bromo-5-nitropyridine-3-carboxylate requires the precise installation of three distinct substituents onto the pyridine core. The strategic sequence of these installations—bromination, nitration, and esterification—is critical to achieving the desired regiochemistry and a viable overall yield.

A logical retrosynthetic analysis suggests that the target molecule can be derived from 2-bromo-5-nitropyridine-3-carboxylic acid via esterification. This intermediate, in turn, can be envisioned as arising from the nitration of a 2-bromopyridine-3-carboxylic acid precursor or the bromination of a 5-nitropyridine-3-carboxylic acid precursor. The order of these steps profoundly impacts the regiochemical outcome due to the directing effects of the substituents.

  • Carboxylate Group (-COOH/-COOCH₃): A meta-directing, deactivating group.

  • Bromo Group (-Br): An ortho-, para-directing, deactivating group.

  • Nitro Group (-NO₂): A strong meta-directing, deactivating group.

Considering these effects, a plausible and commonly employed strategy involves the nitration of a pre-functionalized 2-bromopyridine derivative.

Recommended Synthetic Pathway

The most reliable pathway commences with a readily available starting material, such as 2-aminopyridine, and proceeds through a sequence of bromination, nitration, Sandmeyer reaction, oxidation, and finally esterification. A more direct, but often lower-yielding, approach involves the direct functionalization of a pyridine-3-carboxylate derivative. Here, we present a robust and well-documented route starting from 2-aminopyridine.

graph "Synthetic_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="2-Aminopyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2-Amino-5-bromopyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="2-Amino-5-bromo-3-nitropyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="2-Bromo-3-nitropyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="2-Bromo-5-nitropyridine-3-carboxylic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Methyl 2-bromo-5-nitropyridine-3-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="1. Br₂, Acetic Acid", color="#34A853"]; B -> C [label="2. HNO₃, H₂SO₄", color="#EA4335"]; C -> D [label="3. NaNO₂, H₂SO₄ (Sandmeyer)", color="#FBBC05"]; D -> E [label="4. KMnO₄ or other oxidant\n(Hypothetical step - direct oxidation is challenging.\nAlternative: Start from 2-bromo-3-methylpyridine)", color="#5F6368"]; E -> F [label="5. CH₃OH, H⁺ (e.g., H₂SO₄)", color="#4285F4"]; }

Caption: Proposed Synthetic Pathway from 2-Aminopyridine.

Note: Step 4 represents a significant challenge. A more practical laboratory approach often involves starting with a precursor that already contains a group at the 3-position that can be converted to a carboxylic acid, such as a methyl group.

Alternative and More Direct Pathway

A more common and efficient laboratory synthesis starts from 2-bromo-3-methylpyridine, which circumvents the difficult diazotization and subsequent introduction of the carboxyl group.

graph "Alternative_Synthetic_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="2-Bromo-3-methylpyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2-Bromo-3-methyl-5-nitropyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="2-Bromo-5-nitropyridine-3-carboxylic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Methyl 2-bromo-5-nitropyridine-3-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="1. HNO₃, H₂SO₄", color="#EA4335"]; B -> C [label="2. KMnO₄, H₂O", color="#FBBC05"]; C -> D [label="3. CH₃OH, H⁺ (e.g., H₂SO₄)", color="#4285F4"]; }

Caption: A Practical Laboratory Synthetic Pathway.

This guide will focus on the detailed protocol for this more practical pathway.

Mechanistic Insights

Step 1: Nitration of 2-Bromo-3-methylpyridine

The nitration of the pyridine ring is an electrophilic aromatic substitution (EAS) reaction. The active electrophile is the nitronium ion (NO₂⁺), generated in situ from concentrated nitric and sulfuric acids.[3]

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The pyridine ring is heavily deactivated towards EAS. However, the substituents present guide the regioselectivity of the incoming electrophile.

  • The bromo group at C2 is ortho-, para-directing. It directs towards C3 (blocked) and C5.

  • The methyl group at C3 is a weak activating group and is ortho-, para-directing. It directs towards C2 (blocked), C4, and C6.

  • The ring nitrogen strongly directs meta, to C3 (blocked) and C5.

The combined directing effects of the C2-bromo and the ring nitrogen strongly favor substitution at the C5 position. The attack at C5 results in a resonance-stabilized intermediate (sigma complex) where the positive charge is not placed on the already electron-deficient nitrogen atom, which would be highly unfavorable.[4]

Step 2: Oxidation of the Methyl Group

The oxidation of the methyl group on the pyridine ring to a carboxylic acid is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄).[5] The reaction proceeds through a series of steps involving the abstraction of benzylic protons and the formation of a manganese ester intermediate, which is then hydrolyzed to the carboxylate. The pyridine ring is relatively stable to oxidation under these conditions.

Step 3: Fischer Esterification

This is a classic acid-catalyzed esterification. The carboxylic acid is protonated by a strong acid (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the methyl ester.[6]

Detailed Experimental Protocol

This protocol details the synthesis of Methyl 2-bromo-5-nitropyridine-3-carboxylate starting from 2-bromo-3-methylpyridine.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS No.Hazards
2-Bromo-3-methylpyridineC₆H₆BrN172.023430-17-9Skin/Eye Irritant, Harmful
Sulfuric Acid (98%)H₂SO₄98.087664-93-9Severe Skin/Eye Burns
Nitric Acid (fuming)HNO₃63.017697-37-2Oxidizer, Severe Burns
Potassium PermanganateKMnO₄158.037722-64-7Oxidizer, Stains, Toxic
MethanolCH₃OH32.0467-56-1Flammable, Toxic
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly Flammable
Sodium BicarbonateNaHCO₃84.01144-55-8Mild Irritant
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Hygroscopic
Step-by-Step Procedure
graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Step 1: Nitration\n- Dissolve 2-bromo-3-methylpyridine in H₂SO₄\n- Cool to 0°C\n- Add nitrating mixture (HNO₃/H₂SO₄) dropwise\n- Stir at RT, then heat", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Workup 1\n- Pour onto ice\n- Neutralize with NaHCO₃\n- Extract with CH₂Cl₂\n- Dry & concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Step 2: Oxidation\n- Reflux nitro intermediate with KMnO₄ in H₂O\n- Monitor disappearance of purple color", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Workup 2\n- Filter off MnO₂\n- Acidify filtrate with HCl\n- Collect precipitate (carboxylic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Step 3: Esterification\n- Reflux carboxylic acid in Methanol\n- Catalytic H₂SO₄", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Workup 3\n- Remove Methanol\n- Add water & neutralize\n- Extract with Ethyl Acetate\n- Purify via Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Final Product\n- Methyl 2-bromo-5-nitropyridine-3-carboxylate\n- Characterize (NMR, MS, MP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [color="#EA4335"]; B -> C [color="#FBBC05"]; C -> D [color="#FBBC05"]; D -> E [color="#34A853"]; E -> F [color="#4285F4"]; F -> G [color="#202124"]; }

Caption: Step-by-step experimental workflow.

Part 1: Synthesis of 2-Bromo-3-methyl-5-nitropyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 2-bromo-3-methylpyridine (10.0 g, 58.1 mmol) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (4.4 mL, ~105 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of the pyridine derivative over 30-45 minutes. The internal temperature must be maintained between 0 and 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for one hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. A precipitate may form.

  • Neutralization & Extraction: Slowly neutralize the cold solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-3-methyl-5-nitropyridine.

Part 2: Synthesis of 2-Bromo-5-nitropyridine-3-carboxylic Acid [7]

  • Reaction Setup: To a round-bottom flask containing the crude product from Part 1, add water (150 mL).

  • Oxidation: While stirring, add potassium permanganate (KMnO₄) (approx. 18.4 g, 116 mmol, 2.0 equiv.) in several portions. Heat the mixture to reflux.

  • Monitoring: Continue refluxing until the characteristic purple color of the permanganate has disappeared (typically 4-6 hours), indicating the reaction is complete. If color persists, a small amount of methanol can be added to quench excess KMnO₄.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Precipitation: Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~2-3. A solid precipitate of 2-bromo-5-nitropyridine-3-carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 3: Synthesis of Methyl 2-bromo-5-nitropyridine-3-carboxylate

  • Reaction Setup: In a round-bottom flask, suspend the dry 2-bromo-5-nitropyridine-3-carboxylic acid (e.g., 10.0 g, 40.5 mmol) in methanol (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise as a catalyst.

  • Esterification: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and remove the bulk of the methanol under reduced pressure.

  • Extraction: Add 100 mL of water to the residue and neutralize carefully with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure methyl 2-bromo-5-nitropyridine-3-carboxylate as a solid.

Safety Considerations

  • Strong Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

  • Nitration: Nitration reactions are highly exothermic and can run away if the temperature is not carefully controlled. Ensure efficient cooling and slow, dropwise addition of the nitrating mixture.

  • Oxidizing Agents: Potassium permanganate is a strong oxidizer. Do not mix it with concentrated acids or organic solvents without proper procedure, as this can lead to fire or explosion.

  • Solvents: Organic solvents like methanol, diethyl ether, and dichloromethane are flammable and/or toxic. Handle them in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of methyl 2-bromo-5-nitropyridine-3-carboxylate is a multi-step process that requires careful control of reaction conditions to manage both safety and regioselectivity. The pathway starting from 2-bromo-3-methylpyridine represents a robust and scalable method for obtaining this valuable synthetic intermediate. Understanding the electronic nature of the substituted pyridine ring is paramount to predicting and achieving the desired chemical transformations. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers engaged in the synthesis of complex heterocyclic molecules.

References

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • PubChem. Methyl 5-bromopyridine-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.). 2-Bromopyridine-3-carboxylic acid. PMC.
  • Pearson. (2024, June 28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • PubChem. 2-Bromo-5-nitropyridine-3-carboxylic acid | C6H3BrN2O4 | CID 53411886.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • ChemicalBook. (2025, July 24). 2-Amino-5-bromo-3-nitropyridine | 6945-68-2.
  • BenchChem. (2025). Application Notes and Protocols: Nitration of 3-Methyl-2-phenylpyridine.
  • ChemicalBook. (n.d.). 2-Amino-5-bromo-3-nitropyridine synthesis.
  • Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.
  • ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
  • ResearchGate. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with....
  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Stenutz. (n.d.). methyl 5-bromopyridine-3-carboxylate.
  • ResearchGate. (2025, August 7). (PDF) Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation.
  • Sigma-Aldrich. (n.d.). Methyl 5-bromopyridine-3-carboxylate 97 29681-44-5.
  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.
  • PubChem. Methyl 5-bromopyridine-3-carboxylate | C7H6BrNO2 | CID 699336.
  • Unknown Source. (2023, April 3). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

Sources

Architectural Utility of Methyl 2-bromo-5-nitropyridine-3-carboxylate in Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of highly functionalized heterocyclic building blocks dictates the efficiency of library synthesis. Methyl 2-bromo-5-nitropyridine-3-carboxylate (CAS: 1211592-29-8) represents a privileged scaffold. Its value lies in its orthogonal reactivity profile: a halogen primed for cross-coupling or nucleophilic displacement, a reducible nitro group, and a hydrolyzable ester. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing this scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), such as PARP inhibitors and androgen receptor antagonists.

Physicochemical Profiling & Causality in Handling

Before deploying a building block in complex synthesis, understanding its physicochemical properties is paramount. These metrics do not merely describe the molecule; they dictate experimental design, solvent selection, and purification strategies.

Quantitative Data Summary
PropertyValueCausality / Experimental Implication
CAS Number 1211592-29-8Standard identifier for procurement and regulatory tracking[1].
Molecular Formula C₇H₅BrN₂O₄High heteroatom count dictates polarity and interaction with silica gel.
Molecular Weight 261.03 g/mol Fragment-like MW allows for significant downstream elaboration without violating Lipinski's Rule of 5.
InChIKey UCNZBIHVYFGKAW...UCNZBIHVYFGKAW-UHFFFAOYSA-N; ensures exact structural database matching.
H-Bond Donors 0The absence of H-bond donors ensures high solubility in aprotic solvents (DMF, THF, DMSO), critical for anhydrous reactions.
H-Bond Acceptors 6High acceptor count increases topological polar surface area (TPSA), requiring careful monitoring during aqueous workups to prevent product loss.

Data supported by .

Core Reactivity & Mechanistic Pathways

The synthetic utility of Methyl 2-bromo-5-nitropyridine-3-carboxylate stems from the stereoelectronic environment of the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at C-5, coupled with the inductive effect of the pyridine nitrogen, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This renders the C-2 position highly electrophilic. The bromide acts as an exceptional leaving group, allowing for rapid SNAr with amines or thiols.

  • Transition-Metal Catalysis: The C-2 bromide is primed for oxidative addition by Palladium(0) species, facilitating Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Similar 2-bromo-5-nitropyridine derivatives have been successfully utilized in the synthesis of hybrid androgen receptor antagonists[2].

  • Nitro Reduction & Ester Hydrolysis: The C-5 nitro group can be selectively reduced to an aniline derivative for subsequent amide coupling. The C-3 methyl ester serves as a protecting group during base-mediated reactions but can be hydrolyzed to the corresponding carboxylic acid, a pathway frequently utilized in the synthesis of PARP inhibitors[3].

ReactivityMap Scaffold Methyl 2-bromo-5-nitropyridine-3-carboxylate (CAS: 1211592-29-8) SNAr SNAr at C-2 (Amine/Thiol Substitution) Scaffold->SNAr Nucleophiles Base, Heat Suzuki Suzuki Coupling at C-2 (Aryl/Heteroaryl Addition) Scaffold->Suzuki Boronic Acid Pd Catalyst, Base Reduction Nitro Reduction at C-5 (Amine Formation) Scaffold->Reduction H2, Pd/C or Fe/NH4Cl Hydrolysis Ester Hydrolysis at C-3 (Carboxylic Acid Formation) Scaffold->Hydrolysis LiOH or NaOH THF/H2O

Fig 1: Orthogonal reactivity map of Methyl 2-bromo-5-nitropyridine-3-carboxylate.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . This means the reaction inherently provides visual or analytical feedback to confirm its success, minimizing the risk of false positives.

Protocol A: Regioselective SNAr with an Aliphatic Amine

Causality: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HBr byproduct. DMF is used as the solvent to stabilize the highly polar Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Methyl 2-bromo-5-nitropyridine-3-carboxylate (1.0 eq, 2.61 g, 10 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add the desired aliphatic amine (1.1 eq, 11 mmol) followed by DIPEA (2.0 eq, 20 mmol) dropwise at 0 °C.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. Validation metric: The starting material exhibits a distinct 1:1 isotopic ratio for the [M]⁺ and[M+2]⁺ peaks due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this isotopic signature, replaced by a single mass peak corresponding to the amine adduct, definitively confirms bromide displacement.

  • Workup: Quench with ice water (50 mL). The highly polar DMF partitions into the aqueous layer, precipitating the less polar product. Filter the solid and wash with cold water.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: Oxygen must be rigorously excluded because it rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) peroxo complexes. Potassium carbonate (K₂CO₃) is used to activate the boronic acid by forming a reactive boronate complex, which accelerates the transmetalation step.

SuzukiWorkflow Start 1. Reagent Preparation Mix Scaffold, Boronic Acid, Base Degas 2. Degassing Argon sparging (15 min) Start->Degas Catalyst 3. Catalyst Addition Add Pd(dppf)Cl2 under Argon Degas->Catalyst Reaction 4. Heating Stir at 80°C for 4-6 hours Catalyst->Reaction Monitor 5. In-Process Control Monitor via LC-MS/TLC Reaction->Monitor Workup 6. Workup & Purification Extraction & Column Chromatography Monitor->Workup

Fig 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with Methyl 2-bromo-5-nitropyridine-3-carboxylate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with Argon for 15 minutes to displace dissolved oxygen.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) against a positive flow of Argon. Seal the flask.

  • Reaction Execution: Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation (Visual & Analytical): The reaction mixture will initially appear as a clear yellow/orange suspension. As the reaction reaches completion and the starting material is consumed, the Pd catalyst will aggregate into Pd(0) nanoparticles, turning the solution dark black. This visual cue, corroborated by TLC (UV active spot with a higher Rf value than the starting material), validates reaction completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with Ethyl Acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • World Intellectual Property Organization. "Heteroaryl derivatives as PARP inhibitors" (Patent WO2017029601A1). Google Patents.
  • National Institutes of Health (PMC). "Design and synthesis of isothiocyanate-containing hybrid androgen receptor (AR) antagonist to downregulate AR and induce ferroptosis in GSH–Deficient prostate cancer cells". Journal of Medicinal Chemistry. URL:[Link]

Sources

1H NMR spectrum of Methyl 2-bromo-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1H NMR Spectrum Analysis of Methyl 2-bromo-5-nitropyridine-3-carboxylate

Executive Overview

Methyl 2-bromo-5-nitropyridine-3-carboxylate (CAS: 1211592-29-8) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase and PARP inhibitors. Accurate structural verification of this intermediate via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic integrity. This whitepaper provides a rigorous, self-validating framework for the acquisition, interpretation, and mechanistic understanding of its 1H NMR spectrum.

Structural Causality and Predictive NMR Theory

The 1H NMR spectrum of a substituted pyridine is governed by the electron density distribution across the aromatic ring. In Methyl 2-bromo-5-nitropyridine-3-carboxylate, the presence of three distinct electron-withdrawing groups creates a highly deshielded environment for the remaining protons (H-4 and H-6).

  • The Pyridine Core : The electronegative nitrogen atom inherently withdraws electron density via the sigma framework (-I effect) and pi system (-M effect), strongly deshielding the alpha positions[1].

  • 5-Nitro Group Dynamics : The nitro group at C-5 exerts a profound inductive and mesomeric withdrawing effect. This strips electron density from the ortho and para positions, pushing the chemical shift of the adjacent H-6 proton beyond 9.0 ppm. This phenomenon is well-documented in baseline analogs like 2-bromo-5-nitropyridine[2].

  • 3-Methyl Carboxylate Influence : The ester linkage at C-3 further depletes electron density from H-4 (ortho to the ester). The methyl protons of the ester appear as a sharp, highly characteristic singlet around 4.0 ppm due to the deshielding effect of the adjacent oxygen atom[3].

  • 2-Bromo Group : While halogens possess a minor electron-donating mesomeric effect (+M), their strong inductive withdrawal (-I) dominates in electron-deficient heterocycles, further contributing to the overall downfield shift of the ring protons[1].

Electronic_Effects Substituent Substituent Effects Nitro 5-Nitro Group (-I, -M) Substituent->Nitro Ester 3-Methyl Carboxylate (-I, -M) Substituent->Ester Bromo 2-Bromo Group (-I, +M) Substituent->Bromo Pyridine Pyridine Nitrogen (-I, -M) Substituent->Pyridine H6 H-6 Proton (~9.25 ppm, Highly Deshielded) Nitro->H6 Strong Ortho Effect H4 H-4 Proton (~8.55 ppm, Deshielded) Nitro->H4 Ortho Effect Ester->H4 Ortho Effect Bromo->H4 Meta Effect Pyridine->H6 Alpha-Effect

Causality of proton deshielding driven by inductive (-I) and mesomeric (-M) effects.

Quantitative Spectral Assignments

Based on additive substituent effects and empirical data from structural analogs, the quantitative 1H NMR data (predicted in CDCl3) is summarized below. The meta-coupling between H-4 and H-6 is a critical diagnostic feature, typically presenting a coupling constant (J) of 2.0 - 2.5 Hz across the nitro-substituted carbon.

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationStructural Role
H-6 ~9.25Doublet (d)2.5 Hz1HPyridine C6-H (Alpha to N, Ortho to NO2)
H-4 ~8.55Doublet (d)2.5 Hz1HPyridine C4-H (Between NO2 and Ester)
-OCH3 ~3.98Singlet (s)-3HMethyl ester protons

Self-Validating Experimental Methodology

To ensure absolute scientific integrity in spectral acquisition, the following protocol integrates strict self-validating gates. This prevents common experimental artifacts such as signal truncation, poor integration due to incomplete relaxation, and line broadening.

Step-by-Step Acquisition Protocol:

  • Sample Preparation : Dissolve 15-20 mg of Methyl 2-bromo-5-nitropyridine-3-carboxylate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort the magnetic field.

  • Probe Tuning and Matching : Insert the sample into the spectrometer (e.g., 400 MHz). Tune and match the probe specifically for the 1H frequency to maximize the signal-to-noise ratio (SNR) and ensure accurate radiofrequency (RF) power delivery.

  • Locking and Iterative Shimming (Validation Gate 1) : Lock the spectrometer to the deuterium signal of CDCl3. Perform gradient shimming along the Z-axis.

    • Self-Validation: Measure the linewidth of the TMS peak at half-height. It must be < 1.0 Hz . If it exceeds this threshold, the B0 field is inhomogeneous, and shimming must be repeated.

  • Pulse Calibration : Calibrate the 90° pulse width (P1) for the specific sample to ensure maximum transverse magnetization.

  • Data Acquisition (Validation Gate 2) : Set the spectral width to at least 12 ppm to capture the highly deshielded H-6 proton. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the molecule (typically D1 = 5-10 seconds for quantitative aromatic protons). Acquire 16-32 transients.

    • Self-Validation: Post-Fourier transform, phase the spectrum and integrate the methyl ester peak, setting its value to exactly 3.00. The integrals for H-4 and H-6 must resolve to 1.00 ± 0.05 . If they integrate lower, the D1 delay was insufficient for the aromatic protons to relax, and the experiment must be re-run with a longer D1.

NMR_Workflow A 1. Sample Preparation (CDCl3 + 0.03% TMS) B 2. Probe Tuning & Matching (Optimize Sensitivity) A->B C 3. Locking & Shimming (Optimize B0 Homogeneity) B->C D Validation Gate 1: TMS Linewidth < 1.0 Hz? C->D D->C No (Re-shim) E 4. Pulse Calibration (Determine 90° Pulse) D->E Yes F 5. Data Acquisition (Relaxation Delay D1 > 5*T1) E->F G Validation Gate 2: Ester Integration = 3.00? F->G G->F No (Increase D1) H 6. Final Spectrum Analysis G->H Yes

Iterative self-validating workflow for high-resolution quantitative 1H NMR acquisition.

References

  • National Center for Biotechnology Information. "2-Bromo-5-nitropyridine". PubChem Compound Summary for CID 78240. [Link]

  • Kuhn, S., et al. "NMRShiftDB – Constructing a Chemical Information System with Open Source Components". Journal of Chemical Information and Computer Sciences. [Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer Berlin Heidelberg.[Link]

Sources

A Technical Guide to the Stability and Storage of Methyl 2-bromo-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

Methyl 2-bromo-5-nitropyridine-3-carboxylate (CAS No: 1211592-29-8) is a substituted pyridine derivative that serves as a crucial intermediate and building block in organic synthesis.[1][2] Its unique structural arrangement, featuring a pyridine ring functionalized with bromo, nitro, and methyl ester groups, makes it a versatile reagent for constructing more complex heterocyclic compounds, particularly in the fields of pharmaceutical and agrochemical development.[2][3] The reactivity endowed by these functional groups is essential for its utility in cross-coupling reactions and further molecular elaboration.[4]

The integrity and purity of such a reagent are paramount for the success and reproducibility of synthetic campaigns. Degradation of the starting material can lead to lower yields, the formation of complex impurities, and ultimately, erroneous experimental outcomes. This guide provides a comprehensive analysis of the stability profile of Methyl 2-bromo-5-nitropyridine-3-carboxylate, detailing the intrinsic and extrinsic factors that influence its shelf-life. We will explore its chemical reactivity, outline potential degradation pathways, and establish field-proven protocols for its optimal storage and handling to ensure its viability for research and development professionals.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is the first step in developing appropriate storage and handling strategies.

PropertyValueSource(s)
CAS Number 1211592-29-8[1]
Synonyms Methyl 2-bromo-5-nitronicotinate
Molecular Formula C₇H₅BrN₂O₄
Molecular Weight 261.03 g/mol
Physical Form Powder
InChI Key UCNZBIHVYFGKAW-UHFFFAOYSA-N
Chemical Stability and Reactivity Profile

While generally stable under recommended conditions, the stability of Methyl 2-bromo-5-nitropyridine-3-carboxylate is contingent on mitigating exposure to several key environmental factors.[5] The molecule's functional groups dictate its reactivity and potential degradation pathways.

3.1 Key Factors Influencing Stability
  • Moisture and pH: The ester functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of water, particularly under acidic or basic conditions. This process would yield 2-bromo-5-nitropyridine-3-carboxylic acid[6] and methanol, altering the compound's chemical identity and reactivity. Therefore, maintaining a dry, neutral environment is critical.

  • Temperature: The compound is typically shipped at ambient temperature. However, elevated temperatures can increase the rate of any potential degradation reactions, including hydrolysis. For long-term storage, maintaining a cool environment is recommended to preserve the compound's integrity.[7][8]

  • Oxygen: The presence of oxygen, especially in combination with light or trace metal catalysts, can promote oxidative degradation of complex organic molecules. Storing under an inert atmosphere is a key strategy for preserving sensitive reagents over extended periods.

3.2 Chemical Incompatibilities

To prevent hazardous or degrading reactions, Methyl 2-bromo-5-nitropyridine-3-carboxylate should be stored separately from the following chemical classes:

  • Strong Oxidizing Agents: These can react unpredictably with the pyridine ring and other functional groups, potentially leading to vigorous and hazardous reactions.[7][8]

  • Strong Bases: Bases will significantly accelerate the hydrolysis of the methyl ester group.[8] They may also promote other nucleophilic substitution or elimination reactions on the pyridine ring.

3.3 Potential Degradation Pathways

Based on the compound's structure, several degradation pathways can be inferred. Understanding these pathways is crucial for analytical monitoring and for interpreting the results of stability studies.

Caption: Potential degradation pathways for Methyl 2-bromo-5-nitropyridine-3-carboxylate.

  • Ester Hydrolysis: The most probable degradation route in the presence of moisture, leading to the formation of the corresponding carboxylic acid.[6]

  • Nitro Group Reduction: The nitro group is susceptible to reduction, which can yield nitroso, hydroxylamino, or amino derivatives under reducing conditions.[9] This is a common metabolic pathway for nitroaromatic compounds.[9]

  • Debromination: The carbon-bromine bond can be cleaved via nucleophilic substitution or reductive dehalogenation, though this typically requires specific reagents and is less likely to occur under standard storage conditions.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to maintain the chemical integrity and ensure the safety of laboratory personnel.

4.1 Long-Term Storage Conditions

For optimal long-term stability, the following conditions are recommended.

ParameterRecommendationRationaleSource(s)
Temperature Cool (e.g., 2-8 °C)To minimize the rate of potential degradation reactions.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent moisture ingress and potential oxidative degradation.
Light In the dark (e.g., amber glass vial inside a cabinet)To prevent photolytic degradation.
Container Tightly sealed, chemically resistant container (e.g., borosilicate glass)To prevent contamination and exposure to air and moisture.[5][7][8][10]
Location Dry, well-ventilated, and approved chemical storage areaTo ensure safety and stability.[5][7][8][10]
4.2 Safe Handling Procedures

This compound is classified as hazardous and requires careful handling.[6][8][11]

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[5][8][10] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[10]

    • Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[8][10]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][7] Do not eat, drink, or smoke in the laboratory.[10]

  • Spill Management: In case of a spill, avoid dust formation.[10][12] Evacuate the area. Wear appropriate PPE and clean up the spill using an absorbent material. Collect the waste in a suitable, closed container for disposal.[5]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[5][7][8][10]

Experimental Protocol: A Self-Validating Stability Assessment

To ensure the quality of the reagent, particularly for sensitive applications, researchers can perform an accelerated stability study. This protocol provides a framework for assessing the compound's purity over time under stress conditions.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-bromo-5-nitropyridine-3-carboxylate is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its trifunctionalized pyridine core, featuring a bromo-substituent amenable to cross-coupling reactions, a nitro group that can be readily reduced to an amine for further derivatization, and a methyl ester providing a site for amide bond formation, makes it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides a detailed exploration of the primary synthetic strategies for obtaining this valuable compound, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the most viable routes for researchers and drug development professionals.

Two principal synthetic pathways to Methyl 2-bromo-5-nitropyridine-3-carboxylate will be discussed in detail:

  • Route 1: Synthesis via the Sandmeyer Reaction, commencing from 2-aminonicotinic acid.

  • Route 2: Synthesis from a 2-Hydroxypyridine Precursor, also originating from 2-aminonicotinic acid.

This document aims to equip the reader with a thorough understanding of the synthetic landscape for this important molecule, enabling informed decisions in its preparation and application in research and development endeavors.

Route 1: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a halide to an aromatic ring via a diazonium salt intermediate derived from a primary aromatic amine.[1][2][3][4] This route leverages the commercially available 2-aminonicotinic acid as a practical starting point. The overall transformation is a three-step sequence: nitration, diazotization-bromination, and esterification.

Logical Workflow for Route 1

Sandmeyer_Route A 2-Aminonicotinic Acid B Nitration (HNO₃, H₂SO₄) A->B C 2-Amino-5-nitronicotinic Acid B->C D Diazotization & Sandmeyer Reaction (NaNO₂, HBr, CuBr) C->D E 2-Bromo-5-nitronicotinic Acid D->E F Esterification (Methanol, Acid Catalyst) E->F G Methyl 2-bromo-5-nitropyridine-3-carboxylate F->G

Caption: Synthetic workflow for Route 1 via the Sandmeyer reaction.

Step 1: Nitration of 2-Aminonicotinic Acid

The initial step involves the regioselective nitration of 2-aminonicotinic acid. The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. In the acidic conditions of the nitration, the amino group is protonated to form an ammonium salt, which is a deactivating meta-director. This, in conjunction with the meta-directing effect of the carboxyl group, directs the incoming nitro group to the 5-position of the pyridine ring.

Experimental Protocol: Synthesis of 2-Amino-5-nitronicotinic Acid

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 2-aminonicotinic acid (1.0 eq) in portions to concentrated sulfuric acid (3-5 volumes) cooled in an ice-water bath.

  • Maintain the temperature below 10°C while slowly adding a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will result in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-amino-5-nitronicotinic acid.

Step 2: The Sandmeyer Reaction

This critical step transforms the amino group into the target bromo substituent. The reaction proceeds through the formation of a diazonium salt by treating the aminopyridine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures.[2][4] The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide ion and the liberation of nitrogen gas.[1][3][5]

Experimental Protocol: Synthesis of 2-Bromo-5-nitronicotinic Acid

  • Suspend 2-amino-5-nitronicotinic acid (1.0 eq) in a mixture of hydrobromic acid (48%, 4-6 volumes) and water.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (0.3-0.5 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry to afford 2-bromo-5-nitronicotinic acid.

Step 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol in this case) is typically used.

Experimental Protocol: Synthesis of Methyl 2-bromo-5-nitropyridine-3-carboxylate

  • Suspend 2-bromo-5-nitronicotinic acid (1.0 eq) in methanol (10-20 volumes).

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 2-bromo-5-nitropyridine-3-carboxylate.

Route 2: Synthesis from a 2-Hydroxypyridine Precursor

An alternative and equally viable approach involves the conversion of a 2-hydroxypyridine intermediate to the desired 2-bromopyridine. This route also begins with 2-aminonicotinic acid, which is first converted to 2-hydroxy-5-nitronicotinic acid. The hydroxyl group is then substituted by bromine, followed by esterification.

Logical Workflow for Route 2

Hydroxypyridine_Route A 2-Aminonicotinic Acid B Nitration (HNO₃, H₂SO₄) A->B C 2-Amino-5-nitronicotinic Acid B->C D Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) C->D E 2-Hydroxy-5-nitronicotinic Acid D->E F Bromination (POBr₃ or PBr₅) E->F G 2-Bromo-5-nitronicotinic Acid F->G H Esterification (Methanol, Acid Catalyst) G->H I Methyl 2-bromo-5-nitropyridine-3-carboxylate H->I

Caption: Synthetic workflow for Route 2 via a 2-hydroxypyridine intermediate.

Step 1 & 2: Synthesis of 2-Hydroxy-5-nitronicotinic Acid

The initial nitration of 2-aminonicotinic acid is identical to Step 1 in Route 1. The subsequent conversion of the 2-amino group to a 2-hydroxy group is achieved by diazotization followed by hydrolysis of the diazonium salt in an aqueous acidic medium. A one-pot procedure for the synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine has been reported, which can be adapted for this synthesis.[8]

Experimental Protocol: Synthesis of 2-Hydroxy-5-nitronicotinic Acid

  • Prepare 2-amino-5-nitronicotinic acid as described in Route 1, Step 1.

  • Suspend the 2-amino-5-nitronicotinic acid (1.0 eq) in aqueous sulfuric acid (e.g., 10-20% v/v).

  • Cool the suspension to 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. The diazonium salt will hydrolyze, with the evolution of nitrogen gas, to form the hydroxypyridine.

  • Maintain the temperature until gas evolution ceases.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-hydroxy-5-nitronicotinic acid.

Step 3: Bromination of 2-Hydroxy-5-nitronicotinic Acid

The conversion of the 2-pyridone tautomer to the 2-bromopyridine is a crucial step. This transformation is typically achieved using phosphorus-based brominating agents such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).[9][10] These reagents convert the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion.

Experimental Protocol: Synthesis of 2-Bromo-5-nitronicotinic Acid

  • In a flask equipped with a reflux condenser and a gas outlet to a scrubber, mix 2-hydroxy-5-nitronicotinic acid (1.0 eq) with phosphorus oxybromide (POBr₃) (2-3 eq).

  • Heat the mixture to 100-120°C for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HBr gas.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield 2-bromo-5-nitronicotinic acid.

Step 4: Fischer Esterification

The final esterification step is identical to that described in Route 1, Step 3.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Sandmeyer ReactionRoute 2: From 2-Hydroxypyridine
Starting Material 2-Aminonicotinic Acid2-Aminonicotinic Acid
Key Intermediates 2-Amino-5-nitronicotinic Acid, 2-Bromo-5-nitronicotinic Acid2-Amino-5-nitronicotinic Acid, 2-Hydroxy-5-nitronicotinic Acid, 2-Bromo-5-nitronicotinic Acid
Number of Steps 34
Key Reagents HNO₃/H₂SO₄, NaNO₂/HBr, CuBr, Methanol/H₂SO₄HNO₃/H₂SO₄, NaNO₂/H₂SO₄, POBr₃ or PBr₅, Methanol/H₂SO₄
Pros More direct route. The Sandmeyer reaction is a well-established and generally reliable transformation.May offer higher overall yields in some cases. Avoids the use of copper salts.
Cons Use of copper salts can lead to metal contamination in the final product, requiring careful purification. Diazonium salts can be unstable.Involves an additional synthetic step. The use of POBr₃ or PBr₅ requires careful handling due to their corrosive and reactive nature.

Conclusion

Both the Sandmeyer reaction route and the 2-hydroxypyridine precursor route offer viable pathways to Methyl 2-bromo-5-nitropyridine-3-carboxylate. The choice of route will likely depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the purification capabilities of the laboratory. For smaller scale preparations, the Sandmeyer route may be more direct. For larger scale synthesis where metal contamination is a significant concern, the hydroxypyridine route might be preferable, despite the additional step. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important building block for their drug discovery and development programs.

References

  • PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • Chemia. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
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  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.3 Sandmeyer Reaction and Ullmann Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN104513197A - 2-aminonicotinic acid synthetic method.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • PubMed. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2024, June 19). Bromination of 2, 5-dihydroxyterepthalic acid. Retrieved from [Link]

  • Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

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Electronic Effects and Synthetic Exploitation of Methyl 2-bromo-5-nitropyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reactivity Profiling, and Self-Validating Protocols

Executive Summary

In modern medicinal chemistry and drug development, highly functionalized heterocyclic building blocks are essential for constructing complex Active Pharmaceutical Ingredients (APIs). Methyl 2-bromo-5-nitropyridine-3-carboxylate (CAS: 1211592-29-8) represents a "privileged scaffold" due to its dense array of orthogonal functional groups .

As a Senior Application Scientist, I approach this molecule not merely as a static reagent, but as a programmable logic gate for organic synthesis. The pyridine core is profoundly electron-deficient, driven by the synergistic electron-withdrawing effects of the ring nitrogen, a C3-carboxylate, and a C5-nitro group. This guide deconstructs the electronic architecture of this molecule and provides field-proven, self-validating protocols for its two primary synthetic applications: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) .

Molecular Architecture & Electronic Mapping

To master the reactivity of Methyl 2-bromo-5-nitropyridine-3-carboxylate, one must first understand the causality of its electronic distribution. The reactivity of the C2 position (bearing the bromine atom) is governed by three distinct electronic vectors:

  • The Pyridine Nitrogen (Position 1): Inherently electronegative, the sp2 nitrogen exerts a strong inductive (-I) and resonance (-R) pull, activating the ortho (C2, C6) and para (C4) positions for nucleophilic attack .

  • The Methyl Carboxylate (Position 3): Situated ortho to the bromine, this ester group provides additional -I and -R withdrawal, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring.

  • The Nitro Group (Position 5): Situated para to the bromine, the nitro group is one of the strongest electron-withdrawing groups in organic chemistry. It stabilizes negative charge buildup during transition states via extensive delocalization .

This tri-directional electron withdrawal makes the C2-Br bond exceptionally labile to nucleophiles, while simultaneously priming it for rapid oxidative addition by low-valent transition metals.

ElectronicEffects Core Pyridine Core (N1: -I, -R effect) Result Extreme C2 Electrophilicity (Primed for SNAr & Pd-Oxidative Addition) Core->Result Ortho/Para Activation NO2 5-Nitro Group (Strong -I, Strong -R) NO2->Result Para Activation to C2 COOMe 3-Carboxylate Group (-I, -R) COOMe->Result Ortho Activation to C2 Br 2-Bromo Group (Leaving Group) Br->Result C-Br Bond Lability

Caption: Synergistic electronic withdrawal effects activating the C2 position of the pyridine ring.

Quantitative Reactivity Profiling

The table below summarizes the relative activation of the available carbon centers on this specific scaffold, dictating regioselectivity.

Table 1: Relative Activation of Pyridine Positions for SNAr

PositionDirecting Groups Relative to PositionElectronic EffectRelative Lability
C2 (C-Br) N1 (ortho), C3-COOMe (ortho), C5-NO2 (para)Extreme -I, -RVery High (Primary reaction site)
C4 (C-H) N1 (para), C3-COOMe (meta), C5-NO2 (ortho)Moderate -I, -RLow (Sterically hindered, less activated)
C6 (C-H) N1 (ortho), C3-COOMe (para), C5-NO2 (meta)High -I, Moderate -RModerate (Secondary reaction site)

Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)

Because of the extreme electron deficiency at C2, this molecule undergoes SNAr rapidly under mild conditions. The rate-determining step is the nucleophilic attack to form the Meisenheimer Intermediate . In this substrate, the intermediate is hyper-stabilized because the resulting negative charge is delocalized directly onto the electronegative N1 atom, the C3 carbonyl oxygen, and the C5 nitro oxygens .

SNAr_Mechanism A Methyl 2-bromo-5-nitropyridine- 3-carboxylate (Electrophile) B Nucleophilic Attack (e.g., R2NH) A->B + Nu: C Meisenheimer Intermediate (Charge Delocalized on N1, C3, C5) B->C Rate-Determining Step D Bromide Elimination (Rearomatization) C->D Fast E C2-Substituted Product (Stable Push-Pull System) D->E - Br⁻

Caption: SNAr mechanism at C2 highlighting the formation of the hyper-stabilized Meisenheimer intermediate.

Protocol 1: SNAr Amination with Morpholine

Objective: Synthesize Methyl 2-morpholino-5-nitropyridine-3-carboxylate.

Experimental Causality & Design: We utilize Tetrahydrofuran (THF) as the solvent at 0 °C to room temperature. The reaction is highly exothermic due to the extreme electrophilicity of the substrate. We use 2.5 equivalents of morpholine: 1.0 eq acts as the nucleophile, 1.0 eq acts as an acid scavenger for the liberated HBr, and 0.5 eq drives the reaction to kinetic completion.

Step-by-Step Methodology:

  • Charge a dry, round-bottom flask with Methyl 2-bromo-5-nitropyridine-3-carboxylate (1.0 mmol) and a magnetic stir bar.

  • Dissolve the substrate in anhydrous THF (5.0 mL) and cool the solution to 0 °C using an ice bath.

  • Add morpholine (2.5 mmol) dropwise over 5 minutes via syringe.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation & In-Process Controls:

  • Visual Cue: The starting material is a pale solid. Upon the addition of morpholine, the solution will instantly turn deep orange/red. This validates the formation of the Meisenheimer complex and the highly conjugated "push-pull" product (electron-donating amine conjugated to the electron-withdrawing nitro group).

  • LC-MS Readout: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 260/262 [M+H]⁺ due to the bromine atom. Successful conversion is validated by the complete disappearance of this doublet and the emergence of a single product peak at m/z 268 [M+H]⁺.

Reactivity Profile II: Palladium-Catalyzed Cross-Coupling

While the C-Br bond is highly activated for oxidative addition by Pd(0), the extreme electron deficiency of the pyridine ring introduces a severe risk of competitive side reactions during Suzuki-Miyaura coupling . Specifically, if strong aqueous bases (like NaOH or NaOtBu) are used, the substrate will undergo SNAr with the base (forming the 2-pyridone or 2-alkoxypyridine) faster than transmetalation can occur.

Table 2: Base & Solvent Selection Causality for Suzuki Coupling

Base / Solvent SystemSNAr Side-Product RiskEster Hydrolysis RiskSuitability
NaOH (aq) / EtOHExtreme (Forms 2-pyridone)High (Saponification)Poor
NaOtBu / TolueneHigh (Forms 2-tert-butoxypyridine)LowPoor
K₂CO₃ (aq) / DioxaneModerateModerateFair
K₃PO₄ (anhydrous) / Dioxane Minimal Minimal Excellent
Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize Methyl 5-nitro-2-phenylpyridine-3-carboxylate avoiding SNAr and ester hydrolysis.

Experimental Causality & Design: We select anhydrous K₃PO₄ as the base. It is sufficiently basic to activate the boronic acid for transmetalation but completely non-nucleophilic, shutting down the SNAr side pathway. 1,4-Dioxane is chosen as the solvent over ethanol to prevent Pd-mediated reduction of the sensitive C5-nitro group via β-hydride elimination pathways. Pd(dppf)Cl₂ is utilized as the catalyst because its large bite angle facilitates reductive elimination, which can be a bottleneck in electron-deficient systems.

SuzukiWorkflow Step1 1. Reagent Assembly (Substrate, PhB(OH)2, Pd(dppf)Cl2, K3PO4) Step2 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar 3x) Step1->Step2 Step3 3. Solvent Addition (Anhydrous 1,4-Dioxane) Step2->Step3 Step4 4. Thermal Activation (Heat to 90 °C, monitor by LC-MS) Step3->Step4 Step5 5. Workup & Isolation (Filtration, Extraction, Chromatography) Step4->Step5

Caption: Experimental workflow for the chemoselective Suzuki-Miyaura coupling of highly electron-deficient pyridines.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add Methyl 2-bromo-5-nitropyridine-3-carboxylate (1.0 mmol), Phenylboronic acid (1.2 mmol), anhydrous powdered K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Seal the tube with a septum and perform three cycles of evacuation and backfilling with ultra-pure Argon.

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Replace the septum with a Teflon screw cap under positive Argon flow.

  • Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4 hours.

  • Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Concentrate the filtrate and purify via silica gel flash chromatography.

Self-Validation & In-Process Controls:

  • Visual Cue: The initial red/orange suspension (Pd(II) precatalyst) will transition to a dark, homogeneous solution as the active Pd(0) species is generated and enters the catalytic cycle.

  • LC-MS Readout: Sample the reaction at 2 hours. The expected product mass is m/z 259 [M+H]⁺. Crucial Diagnostic: If a peak at m/z 199 [M+H]⁺ appears, it indicates that adventitious water has allowed OH⁻ to act as a nucleophile, hydrolyzing the C-Br bond to form the 2-pyridone. This validates whether your anhydrous technique was successful.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL:[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Technical Guides. URL:[Link]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Methyl 2-bromo-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 2-bromo-5-nitropyridine-3-carboxylate (CAS: 1211592-29-8)

Executive Summary

Methyl 2-bromo-5-nitropyridine-3-carboxylate is a highly functionalized, electron-deficient heterocyclic building block critical for the assembly of complex pharmaceutical active ingredients (APIs). While the electron-withdrawing nature of the pyridine ring accelerates palladium oxidative addition, it simultaneously introduces severe chemoselectivity challenges. This guide provides mechanistically grounded, field-proven protocols to achieve high-yielding Suzuki-Miyaura cross-couplings while entirely suppressing competitive ester saponification and nucleophilic aromatic substitution (SNAr).

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, EtOH/H2O, 100 °C) frequently fail for this specific substrate, often resulting in complex mixtures or near-zero yields.

The Electrophilic Substrate & SNAr Vulnerability

The 2-bromopyridine core is traditionally challenging for cross-couplings due to the propensity of the pyridyl nitrogen to coordinate and poison the palladium catalyst[1]. In Methyl 2-bromo-5-nitropyridine-3-carboxylate, the strongly electron-withdrawing 5-nitro and 3-carboxylate groups activate the C-Br bond, making oxidative addition rapid. However, this extreme electron deficiency makes the C2 position highly susceptible to SNAr. If strong nucleophiles (like OH⁻ or alkoxides) are present, they will rapidly displace the bromide to form 2-hydroxy or 2-alkoxy pyridine byproducts before transmetalation can occur.

The Ester Hydrolysis Challenge

The methyl ester at the C3 position is highly prone to saponification under standard aqueous alkaline conditions. Hydrolysis not only destroys the target molecule but generates a carboxylate anion that acts as a bidentate ligand, coordinating to the palladium center and stalling the catalytic cycle[2].

Strategic Catalyst and Base Selection

To navigate these competing pathways, the reaction requires a delicate balance of a mild base and a sterically demanding, highly active catalyst:

  • Base Selection: Weak, mild bases such as K3PO4 or anhydrous CsF are mandatory. High-throughput experimentation in pharmaceutical development has identified CsF as the premier base to facilitate Suzuki couplings while preventing the cleavage of sensitive esters and carbonate prodrugs[3].

  • Catalyst Selection: Pd(dppf)Cl2 is highly effective for this substrate. Its large bite angle facilitates rapid reductive elimination, while the bulky dppf ligand provides steric shielding against unwanted side reactions[4]. For highly sensitive or sterically hindered boronic acids, the Buchwald precatalyst system (Pd2(dba)3 / XPhos) under anhydrous conditions provides superior kinetic rates.

Data Presentation: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why the optimized protocols were selected.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Observation / Failure Mode
1Pd(PPh3)4 (5 mol%)Na2CO3 (3.0)Toluene/EtOH/H2O100< 10%Complete ester hydrolysis (saponification).
2Pd(dppf)Cl2 (5 mol%)K2CO3 (2.5)DMF/H2O (4:1)9045%Significant SNAr (2-hydroxypyridine formation).
3Pd(dppf)Cl2 (5 mol%) K3PO4 (2.0) 1,4-Dioxane/H2O (5:1) 80 82% Clean conversion; optimal aqueous method.
4Pd2(dba)3 / XPhos CsF (3.0) Toluene (Anhydrous) 90 88% Excellent for highly sensitive boronic acids.

Reaction Pathway & Side-Reaction Visualization

The diagram below illustrates the self-validating catalytic cycle, highlighting the critical junctions where SNAr and hydrolysis outcompete the desired cross-coupling if incorrect conditions are applied.

G A Pd(0) Catalyst (e.g., Pd(dppf)) B Oxidative Addition [Pd(II) Complex] A->B + Methyl 2-bromo-5-nitropyridine-3-carboxylate C Transmetalation (Boronic Acid + Mild Base) B->C Base / 80°C S1 Side Reaction 1: SNAr (2-OH/2-OR formation) B->S1 Strong Base / Nucleophilic Attack D Reductive Elimination C->D S2 Side Reaction 2: Ester Hydrolysis (Saponification) C->S2 Harsh Aqueous Base (NaOH/KOH) D->A E Target Product: Methyl 2-aryl-5-nitropyridine-3-carboxylate D->E - Pd(0)

Catalytic cycle of the Suzuki-Miyaura coupling highlighting competitive SNAr and hydrolysis pathways.

Experimental Protocols

To ensure a self-validating system, these protocols include built-in In-Process Controls (IPCs).

Method A: Mild Aqueous Conditions (Standard Aryl Boronic Acids)

This method balances solubility and reactivity using a mild phosphate base to protect the methyl ester.

Reagents:

  • Methyl 2-bromo-5-nitropyridine-3-carboxylate (1.0 equiv, limiting reagent)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • K3PO4 (2.0 equiv, prepared as a 1M aqueous solution)

  • 1,4-Dioxane (Degassed, 5 mL / mmol)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (5 mol%).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Stir to dissolve the organic components.

  • Degassing (Crucial Step): Sparge the mixture with Argon for 10 minutes. Add the 1M aqueous K3PO4 solution (previously sparged with Argon for 15 minutes) via syringe.

  • Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Do not exceed 80 °C to prevent thermal hydrolysis of the ester.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is self-validating: complete consumption of the starting mass (m/z 261/263) with minimal 2-hydroxypyridine mass indicates a healthy catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Method B: Anhydrous Conditions (Sensitive Boronic Acids)

Utilized when the boronic acid is prone to protodeboronation or when absolute suppression of ester hydrolysis is required.

Reagents:

  • Methyl 2-bromo-5-nitropyridine-3-carboxylate (1.0 equiv)

  • Aryl Boronic Ester / Acid (1.5 equiv)

  • Pd2(dba)3 (0.025 equiv, 2.5 mol%)

  • XPhos (0.06 equiv, 6 mol%)

  • Anhydrous CsF (3.0 equiv)

  • Toluene (Anhydrous, 5 mL / mmol)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Argon atmosphere, charge a dry vial with the bromopyridine, boronic ester, Pd2(dba)3, XPhos, and finely powdered, oven-dried CsF.

  • Solvent Addition: Add anhydrous Toluene. Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Heat the vigorously stirring mixture at 90 °C for 4–6 hours.

  • Workup: Cool to room temperature. Filter the crude mixture directly through a short pad of Celite to remove the inorganic fluoride salts, eluting with EtOAc. Concentrate the filtrate for downstream purification.

Troubleshooting Guide

  • Observation: High levels of 2-hydroxypyridine byproduct detected by LC-MS.

    • Causality: SNAr is outcompeting oxidative addition.

    • Action: Ensure the reaction temperature is strictly ≤ 80 °C. If using Method A, ensure the Dioxane:Water ratio is at least 5:1. If the problem persists, switch to the anhydrous CsF protocol (Method B).

  • Observation: Formation of the carboxylic acid (mass M-14).

    • Causality: Ester saponification.

    • Action: Verify that no strong bases (NaOH, KOH, Na2CO3) were accidentally used. Ensure K3PO4 is used strictly at 2.0 equivalents.

  • Observation: High levels of homocoupled boronic acid (Biaryl formation).

    • Causality: Oxygen ingress into the system promotes Pd-catalyzed oxidative homocoupling of the boronic acid.

    • Action: Validate the sparging protocol. Ensure the aqueous base solution is degassed independently before addition to the organic mixture.

References

  • Buchwald, S. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2013.[1] URL:[Link]

  • Guitart, C., et al. "The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future." Organic Process Research & Development, ACS Publications, 2019.[3] URL:[Link]

  • Kumar, A., et al. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2021.[4] URL:[Link]

Sources

Application Note: Optimized Buchwald-Hartwig Amination of Methyl 2-bromo-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Causality

The palladium-catalyzed C–N cross-coupling of methyl 2-bromo-5-nitropyridine-3-carboxylate presents a multifaceted synthetic challenge. While the highly electron-deficient nature of this heteroaryl halide facilitates rapid oxidative addition, it simultaneously introduces three severe chemoselectivity and catalytic pitfalls:

  • Catalyst Poisoning (The 2-Bromopyridine Effect): The basic pyridine nitrogen is a potent σ-donor that can irreversibly coordinate to the palladium center. This displaces the phosphine ligand, forming an inactive, dead-end palladium complex that halts the catalytic cycle [2].

  • Ester Degradation: The C3 methyl ester is highly sensitive to strong, nucleophilic alkoxide bases (e.g., NaOtBu) traditionally used in [1]. Use of such bases leads to rapid saponification or transesterification.

  • Competing S_NAr and β-Hydride Elimination: The strongly electron-withdrawing C5 nitro group activates the ring toward background nucleophilic aromatic substitution (S_NAr). Furthermore, if the amine substrate possesses α-hydrogens, the Pd catalyst can mediate unwanted β-hydride elimination, leading to hydrodehalogenation of the arene [3].

The Causality of the Optimized System: To overcome these barriers, this protocol utilizes a finely tuned catalytic system. Pd(OAc)₂ is selected as a stable Pd(II) pre-catalyst. It is paired with Xantphos , a bidentate ligand with a wide bite angle (~108°). This specific geometry enforces the cis-conformation required for rapid reductive elimination, while its bidentate steric bulk physically blocks the pyridine nitrogen from poisoning the metal center [4]. Cs₂CO₃ is employed as a mild, non-nucleophilic inorganic base. It is strong enough to deprotonate the Pd-amine intermediate at the solid-liquid interface but weak enough to leave the methyl ester entirely intact [5].

MechanisticPathway Pd0 Pd(0) + Xantphos Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Substrate (Fast via NO₂ activation) Poison Catalyst Poisoning (Pyridine Coordination) Pd0->Poison Substrate N-coordination (If ligand is too small) OxAdd->Poison Ligand Displacement AmineCoord Amine Binding & Deprotonation (Cs₂CO₃) OxAdd->AmineCoord + Amine RedElim Reductive Elimination (cis-geometry enforced) AmineCoord->RedElim Solid-Liquid Interface RedElim->Pd0 Catalyst Turnover Product Aminated Pyridine Product RedElim->Product

Fig 1: Catalytic cycle highlighting pyridine poisoning pitfall and Xantphos rescue.

Optimization of Reaction Parameters

The following quantitative data summarizes the optimization workflow. It demonstrates why standard conditions fail for this specific substrate and validates the chosen protocol.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃BINAPNaOtBuToluene90< 5%Complete ester hydrolysis; base is too strong/nucleophilic.
2Pd(OAc)₂PPh₃Cs₂CO₃1,4-Dioxane9015%Reaction stalled. Monodentate ligand failed to prevent pyridine poisoning.
3Pd(OAc)₂XantphosK₃PO₄1,4-Dioxane9065%Good chemoselectivity, but slow deprotonation rate at the solid-liquid interface.
4 Pd(OAc)₂ Xantphos Cs₂CO₃ 1,4-Dioxane 90 88% Optimal balance of base strength, catalyst stability, and ester tolerance.

Experimental Protocol

This methodology is designed as a self-validating system. Visual cues are provided to ensure the reaction is proceeding along the correct mechanistic pathway.

Reagents & Materials
  • Substrate: Methyl 2-bromo-5-nitropyridine-3-carboxylate (1.0 equiv, 1.0 mmol, 261 mg)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 equiv, 5 mol%, 11.2 mg)

  • Ligand: Xantphos (0.10 equiv, 10 mol%, 57.8 mg)

  • Base: Cesium Carbonate, Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651 mg) - Must be anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane (10 mL, 0.1 M)

Step-by-Step Methodology

Step 1: Reagent Preparation & Setup

  • Flame-dry a 20 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar and a PTFE-lined septum.

  • Under an ambient atmosphere (or ideally in a glovebox), charge the vial with the substrate, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Causality: Cs₂CO₃ is highly hygroscopic. Moisture will deactivate the catalyst and promote ester hydrolysis. Ensure it is weighed rapidly or stored in a desiccator.

Step 2: Solvent Addition & Degassing (Critical)

  • Add 10 mL of anhydrous 1,4-Dioxane to the vial.

  • Submerge a long stainless-steel needle into the solvent and sparge with dry Argon (or Nitrogen) for a minimum of 15 minutes. Provide a vent needle.

  • Causality: Oxygen rapidly oxidizes the electron-rich Xantphos ligand to its phosphine oxide. This strips the palladium of its protective ligand, causing it to aggregate into inactive "palladium black" [3].

Step 3: Reaction Execution

  • Remove the sparging and vent needles. Seal the vial tightly.

  • Transfer the vial to a pre-heated oil bath or reaction block set to 90 °C.

  • Stir vigorously (≥ 800 rpm) for 12–18 hours.

  • Causality: Because Cs₂CO₃ is insoluble in Dioxane, the deprotonation of the Pd-amine complex occurs entirely at the solid-liquid interface. Inadequate stirring will artificially stall the reaction due to mass transfer limitations.

  • Self-Validation Cue: A healthy reaction will turn a homogeneous deep yellow or reddish-brown. The appearance of a fine black precipitate early in the reaction indicates catalyst decomposition.

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Filter the crude mixture through a short pad of Celite, eluting with additional EtOAc.

  • Causality: This step removes the insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and any precipitated palladium species, preventing streaking during chromatography.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient to isolate the pure aminated product.

ProtocolWorkflow Prep 1. Preparation Dry Reagents Degas 2. Degassing Ar Sparge (15m) Prep->Degas React 3. Reaction 90°C, 800 rpm Degas->React Workup 4. Workup Celite Filtration React->Workup Purify 5. Purification Flash Column Workup->Purify

Fig 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at:[Link]

  • Campos, J. F., et al. "Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling." PMC - National Institutes of Health. Available at:[Link]

  • White Rose Research Online. "2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations." White Rose University Consortium. Available at:[Link]

Application Note: Chemoselective Reduction of Methyl 2-bromo-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating methodology for the selective reduction of a nitro group in the presence of an aryl halide and an aliphatic ester.

Mechanistic Rationale & Chemoselectivity Challenges

The transformation of Methyl 2-bromo-5-nitropyridine-3-carboxylate to Methyl 5-amino-2-bromopyridine-3-carboxylate is a critical functional group interconversion in the synthesis of functionalized pyridine building blocks. This substrate presents a classic chemoselectivity triad that requires precise reagent selection:

  • Nitro Group (-NO₂): The target for reduction to a primary amine (-NH₂).

  • Aryl Bromide (-Br): Highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.

  • Methyl Ester (-COOMe): Susceptible to hydrolysis under strongly acidic/basic aqueous conditions, or reduction by strong hydride donors.

Standard catalytic hydrogenation utilizing palladium on carbon (Pd/C) is highly efficient for nitro reduction but is strictly contraindicated here due to the rapid oxidative addition of palladium into the C-Br bond, leading to hydrodehalogenation [1]. Furthermore, strong metal hydrides like Lithium aluminum hydride (LiAlH₄) will indiscriminately reduce the methyl ester to an alcohol and can promote the formation of azo byproducts [2].

Consequently, single-electron transfer (SET) methodologies utilizing non-inserting metals—such as Iron (Fe) or Tin (Sn)—are required to achieve absolute chemoselectivity [3].

Quantitative Decision Matrix

The following table summarizes the causal relationship between the choice of reducing agent and the expected reaction outcome.

Reducing SystemPrimary MechanismChemoselectivity (-Br)Chemoselectivity (-COOMe)Expected YieldRecommendation
H₂, 10% Pd/C Surface HydrogenationPoor (Dehalogenation)Excellent< 20% (Target)Avoid
LiAlH₄ Hydride TransferPoorPoor (Alcohol formed)0%Avoid
Fe, NH₄Cl (aq) Single Electron TransferExcellentExcellent85 – 95%Optimal
SnCl₂·2H₂O Inner-sphere SETExcellentExcellent80 – 90%Alternative

Reaction Workflow & Pathway

Workflow Start Methyl 2-bromo-5-nitropyridine-3-carboxylate Challenge Chemoselectivity Challenge: Preserve -Br and -COOMe Start->Challenge PdC H2, Pd/C (Standard) Challenge->PdC LiAlH4 LiAlH4 (Hydride) Challenge->LiAlH4 Fe Fe / NH4Cl (Mild SET) Challenge->Fe SnCl2 SnCl2·2H2O (Metal Salt) Challenge->SnCl2 Dehalogenation Hydrodehalogenation (Product Ruined) PdC->Dehalogenation EsterRed Ester Reduction (Product Ruined) LiAlH4->EsterRed Success Methyl 5-amino-2-bromopyridine-3-carboxylate (Target Achieved) Fe->Success SnCl2->Success

Chemoselective decision workflow for the reduction of halonitropyridines.

Detailed Experimental Protocols

To ensure reproducibility and high yield, two field-proven protocols are detailed below. Protocol A is the industry standard for scale-up due to its low environmental impact and cost, while Protocol B serves as a highly effective bench-scale alternative.

Protocol A: Iron/Ammonium Chloride Reduction (Optimal)

Causality Note: Ammonium chloride acts as a mild proton source (pH ~6). This specific pH is critical; it is acidic enough to propagate the Béchamp-type electron transfer from the iron powder, but mild enough to completely prevent the hydrolysis of the methyl ester [3].

Step-by-Step Methodology:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Methyl 2-bromo-5-nitropyridine-3-carboxylate (10.0 mmol, 1.0 equiv) in a 4:1 mixture of Ethanol and Deionized Water (50 mL total volume).

  • Reagent Addition: Add Ammonium Chloride (40.0 mmol, 4.0 equiv) to the solution. Follow by adding Iron powder (325 mesh, 50.0 mmol, 5.0 equiv) in a single portion. Expert Insight: Using fine 325-mesh iron maximizes the surface area for the heterogeneous SET process, significantly reducing reaction time.

  • Thermal Activation: Heat the vigorously stirring suspension to 75 °C (reflux) for 2 to 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter through a 0.2 µm syringe filter, and analyze via LC-MS. The reaction is self-validating when the starting material mass (m/z 261/263) is replaced entirely by the product mass (m/z 231/233).

  • Filtration: Once complete, filter the hot reaction mixture through a 1-inch pad of Celite® to remove the iron oxide sludge. Wash the filter cake generously with hot Ethyl Acetate (3 × 30 mL).

  • Workup & Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous residue with Ethyl Acetate (50 mL). Separate the layers, wash the organic phase with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude amine.

Protocol B: Tin(II) Chloride Reduction (Alternative)

Causality Note: Tin(II) chloride dihydrate operates via a coordinated inner-sphere mechanism, making it exceptionally selective for nitro groups in organic solvents without affecting carbonyls or halogens [4]. However, tin salts are prone to forming intractable emulsions during aqueous workup.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (10.0 mmol, 1.0 equiv) in Ethyl Acetate (50 mL).

  • Reagent Addition: Add SnCl₂·2H₂O (50.0 mmol, 5.0 equiv) portion-wise over 5 minutes to manage any mild exotherm.

  • Reaction: Stir the mixture at 60 °C for 4 to 6 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Neutralization (Critical Step): Cool the reaction to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches pH 8. Expert Insight: This basic neutralization converts soluble tin complexes into insoluble tin oxides, breaking the emulsion and allowing for phase separation.

  • Filtration & Workup: Filter the resulting milky biphasic suspension through a pad of Celite®. Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

Analytical Validation & Self-Validating Systems

To guarantee the integrity of the synthesized Methyl 5-amino-2-bromopyridine-3-carboxylate, the analytical data must act as a self-validating system to prove chemoselectivity:

  • Mass Spectrometry (LC-MS): The presence of the bromine atom must be verified by observing a classic 1:1 isotopic doublet. The product must show peaks at m/z 231 [M+H]⁺ and m/z 233 [M+H+2]⁺ of equal intensity. The absence of an m/z 153 peak confirms that hydrodehalogenation did not occur.

  • ¹H NMR (CDCl₃ or DMSO-d₆):

    • Validation of Reduction: Appearance of a broad singlet integrating to 2H in the region of 4.0–5.5 ppm, corresponding to the newly formed -NH₂ group.

    • Validation of Ester Preservation: Preservation of the sharp 3H singlet at ~3.9 ppm, confirming the methyl ester remains intact.

References

  • Master Organic Chemistry. "Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines." Available at: [Link]

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Available at:[Link]

Nucleophilic aromatic substitution reactions on Methyl 2-bromo-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) on Methyl 2-bromo-5-nitropyridine-3-carboxylate

Executive Summary & Mechanistic Rationale

Methyl 2-bromo-5-nitropyridine-3-carboxylate (CAS: 1211592-29-8) is a highly functionalized, commercially available building block widely utilized in the synthesis of complex pharmaceutical scaffolds and kinase inhibitors[1].

The pyridine ring, an inherently electron-deficient heterocycle, is rendered profoundly susceptible to nucleophilic attack by the synergistic electron-withdrawing effects of three distinct functional groups relative to the C2 position[2]:

  • The Pyridine Nitrogen (Ortho): Inductively and resonance-withdrawing.

  • The Methyl Ester (Ortho): Provides additional electron-withdrawing capacity.

  • The Nitro Group (Para): A strongly activating group for SNAr that stabilizes the intermediate negative charge.

The substitution of the halogen atom on the nitropyridine ring proceeds via a kinetically controlled, two-step addition-elimination mechanism[3]. The rate-determining step is the nucleophilic attack at the highly electrophilic C2 carbon, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is effectively delocalized onto the highly electronegative oxygen atoms of the para-nitro group and the ortho-ester. Subsequent rapid expulsion of the bromide leaving group restores aromaticity[3].

SNAr_Mechanism Substrate Methyl 2-bromo-5-nitropyridine- 3-carboxylate Meisenheimer Meisenheimer Complex (Delocalized Anion) Substrate->Meisenheimer Addition (Rate Determining) Nucleophile Nucleophile (Nu:) Nucleophile->Meisenheimer Product C2-Substituted 5-nitropyridine Meisenheimer->Product Elimination (Fast) LeavingGroup Bromide (Br-) Meisenheimer->LeavingGroup

Figure 1: Addition-elimination SNAr mechanism via the Meisenheimer complex.

Solvent and Kinetic Considerations

Kinetic studies on analogous 2-halo-5-nitropyridines demonstrate that polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) significantly accelerate the reaction[4]. These solvents effectively solvate the counter-cations of the base while leaving the nucleophilic anion "naked" and highly reactive. Recently, scalable SNAr reactions on highly activated nitropyridines have also been successfully demonstrated in purely aqueous media, offering a greener alternative for process chemistry[5].

Quantitative Data & Substrate Scope

The table below summarizes typical reaction conditions and expected outcomes for the SNAr of Methyl 2-bromo-5-nitropyridine-3-carboxylate with various classes of nucleophiles.

Nucleophile ClassExample ReagentBaseSolventTemp / TimeExpected Yield
Primary Amines BenzylamineDIPEA (1.5 eq)DMF or MeCNRT, 2-4 h85 - 95%
Secondary Amines MorpholineK₂CO₃ (2.0 eq)MeCNRT, 1-3 h90 - 98%
Alkoxides Sodium MethoxideNone (Reagent is base)Methanol0 °C to RT, 1 h80 - 90%
Thiolates ThiophenolCs₂CO₃ (1.5 eq)DMFRT, 1-2 h85 - 95%

Experimental Protocols

Workflow Step1 1. Reagent Preparation Dissolve substrate in polar aprotic solvent Step2 2. Nucleophile Addition Add Nu: and Base (e.g., DIPEA/K2CO3) Step1->Step2 Step3 3. Reaction Incubation Stir at RT to 60°C (Monitor via LC-MS/TLC) Step2->Step3 Step4 4. Quench & Extraction Partition between EtOAc and H2O/Brine Step3->Step4 Step5 5. Purification Flash Chromatography or Recrystallization Step4->Step5

Figure 2: Standard experimental workflow for SNAr reactions on activated nitropyridines.

Protocol A: SNAr with Amine Nucleophiles (e.g., Morpholine)

Causality & Design: Secondary aliphatic amines are highly nucleophilic. Given the extreme electrophilicity of the substrate, the reaction typically proceeds rapidly at room temperature. A mild, non-nucleophilic base (K₂CO₃ or DIPEA) is used to scavenge the generated hydrobromic acid, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-bromo-5-nitropyridine-3-carboxylate (1.0 equiv, e.g., 1.0 mmol, 261 mg) in anhydrous Acetonitrile (5.0 mL) to achieve a concentration of 0.2 M.

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276 mg). Stir the suspension for 5 minutes.

  • Nucleophile Addition: Add Morpholine (1.1 equiv, 1.1 mmol, 96 µL) dropwise via syringe. The reaction mixture will often exhibit an immediate color change (typically deepening to yellow/orange), indicative of Meisenheimer complex formation.

  • Incubation & Monitoring: Stir the reaction at room temperature. Monitor the reaction via LC-MS or TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material (m/z 261/263) should be completely consumed within 1-3 hours.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (20 mL) and quench with distilled water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-morpholino product.

Protocol B: SNAr with Alkoxide Nucleophiles (e.g., Methoxide)

Causality & Design: When using alkoxides, transesterification of the C3-methyl ester is a major competing side reaction. To prevent the formation of mixed esters, the nucleophile and solvent must match the ester group (i.e., Sodium Methoxide in Methanol).

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous Methanol (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath to control the exothermic reaction and minimize potential ester hydrolysis.

  • Nucleophile Addition: Slowly add a freshly prepared solution of Sodium Methoxide in Methanol (1.05 equiv) dropwise.

  • Incubation: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via TLC.

  • Workup: Once complete, neutralize the reaction by adding a few drops of 1M HCl or saturated NH₄Cl solution. Remove the methanol under reduced pressure, partition the residue between Ethyl Acetate and water, and proceed with standard extraction and purification.

Troubleshooting & Field-Proven Insights

  • Ester Hydrolysis (Saponification): The C3 methyl ester is highly susceptible to hydrolysis if aqueous hydroxide bases (e.g., NaOH, KOH) are used, or if water is present during high-temperature reactions with strong bases. Always use anhydrous solvents and mild bases (K₂CO₃, DIPEA) when the ester must be preserved.

  • Transesterification: If an alcohol other than methanol (e.g., ethanol, isopropanol) is used as a solvent in the presence of a base, transesterification of the methyl ester to the corresponding ethyl or isopropyl ester will occur rapidly.

  • Over-reaction / Regioselectivity: The substrate contains only one leaving group (bromide at C2), ensuring >99% regioselectivity. However, in highly forcing conditions with excess nucleophile, attack at the unsubstituted C4 or C6 positions (via Chichibabin-type reactions or oxidative nucleophilic substitution) can occur as trace impurities. Maintain stoichiometric control (1.05 - 1.10 equiv of nucleophile) to prevent over-reaction.

References

  • International Journal of Chemical Kinetics. "Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide". ResearchGate. Available at:[Link]

  • Organic Process Research & Development. "Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish". ACS Publications. Available at: [Link]

Sources

Advanced Application Notes: Heck Cross-Coupling of 2-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mizoroki-Heck cross-coupling of 2-bromopyridine derivatives is a critical transformation in medicinal chemistry and materials science for constructing complex, sp²-hybridized molecular architectures. However, the 2-pyridyl motif presents unique geometric and electronic challenges that frequently lead to catalyst deactivation and low yields. This application note provides a comprehensive, field-proven guide to overcoming these barriers through rational ligand selection, precise temperature control, and validated experimental protocols.

Mechanistic Causality: The 2-Bromopyridine Challenge

The fundamental difficulty in the Heck coupling of 2-bromopyridines lies in the proximity of the strongly coordinating pyridine nitrogen to the reactive C-Br bond.

While the electron-deficient nature of the pyrazine/pyridine ring technically activates the C-Br bond for oxidative addition, the adjacent nitrogen atom acts as a potent σ-donor1[1]. This nitrogen can aggressively coordinate to the active Palladium(0) or Palladium(II) center, creating highly stable, off-cycle palladacycles. This phenomenon essentially saturates the metal's coordination sphere, resulting in severe catalyst inhibition or complete deactivation 1[1].

To bypass this thermodynamic trap, the catalytic system requires1[1]. The steric bulk of these ligands physically prevents the formation of stable bis-pyridyl palladium complexes, forcing the catalytic cycle forward through the rate-determining oxidative addition step. Furthermore, elevated temperatures (100 °C to 140 °C) are typically required to provide the thermal energy necessary to dissociate any transiently coordinated pyridine nitrogen and drive the reaction forward 1[1].

HeckPathway Substrate 2-Bromopyridine + Alkene Pd0 Pd(0)L_n Active Species Substrate->Pd0 Base / Heat Poisoning N-Coordination to Pd (Off-Cycle Deactivation) Pd0->Poisoning Standard Ligands OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Bulky Ligands Insertion Migratory Insertion OxAdd->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd0 Base-Mediated Regeneration Product Alkenylpyridine Product Elimination->Product

Catalytic workflow of the Heck reaction for 2-bromopyridines, highlighting the N-coordination trap.

Quantitative Data Summary

The following table synthesizes representative conditions and outcomes for the Heck coupling of 2-bromopyridine derivatives, illustrating the critical impact of ligand choice and methodology.

SubstrateAlkeneCatalyst SystemConditionsYield / OutcomeRef
2-Bromo-4-methylpyridineStyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)MeCN, Et₃N, 100 °C, 18 hHigh[2]
2-BromopyridineStyrenePd(OAc)₂, N-phenylbenzimidazoliumDMF/H₂O, K₂CO₃, MW 100 °CModerate[3]
2-BromopyridineButyl acrylateSupramolecular Pd, K₂CO₃Toluene, 130 °C, 1 h<11% (Poisoning)
2-BromopyridineStyrenePd Catalyst (Optimized)80 °CGood[4]

Note: As demonstrated by , standard supramolecular catalysts that yield 78% for 3-bromopyridine drop to <11% for 2-bromopyridine, explicitly proving the ortho-nitrogen deactivation effect.

Experimental Protocols

Protocol A: Bulky Phosphine-Mediated Thermal Heck Coupling

This protocol utilizes a highly sterically hindered phosphine ligand to prevent catalyst poisoning, establishing a robust baseline for 2-bromopyridine functionalization2[2].

Reagents:

  • 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tol)₃ (0.04 mmol, 4 mol%)

  • Et₃N (1.5 mmol, 1.5 equiv)

  • Anhydrous Acetonitrile (5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a dry, sealed tube or Schlenk flask under an inert argon atmosphere, combine 2-Bromo-4-methylpyridine, Pd(OAc)₂, and P(o-tol)₃.

    • Causality: Pd(OAc)₂ is a Pd(II) precatalyst. The bulky P(o-tol)₃ ligand favors the formation of a highly active, coordinatively unsaturated 14-electron Pd(0) species upon in situ reduction, rather than an inactive saturated complex.

  • Solvent and Base Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed acetonitrile, followed by the alkene and Et₃N 2[2].

    • Causality: Triethylamine acts dually as the terminal reductant to generate Pd(0) and as the stoichiometric base to neutralize the HBr byproduct formed during β-hydride elimination, preventing acid-driven catalyst degradation.

  • Thermal Cycling: Seal the tube and heat to 100 °C for 18-24 hours.

    • Causality: The 100 °C threshold is mandatory to overcome the high activation energy of the C-Br oxidative addition in the presence of the competing pyridine nitrogen 1[1].

Validation & Quality Control (Self-Validating System):

  • Visual Cue: The solution should remain homogeneous. The premature precipitation of black particulate matter ("palladium black") indicates catalyst aggregation and death. If this occurs before completion, the ligand-to-palladium ratio must be increased.

  • Analytical Cue: Monitor via GC-MS. The reaction is validated when the molecular ion peak of the starting material is fully consumed and replaced by the product mass, with <5% debrominated byproduct.

Protocol B: Microwave-Assisted Aqueous Heck Coupling (NHC-Mediated)

For substrates prone to thermal degradation, utilizing N-heterocyclic carbenes (NHCs) under microwave irradiation provides a rapid, high-yielding alternative 3[3].

Reagents:

  • 2-Bromopyridine (1.0 mmol)

  • Styrene (1.5 mmol)

  • Pd(OAc)₂ (1 mol%)

  • N-phenylbenzimidazolium salt (NHC precursor, 2 mol%)

  • K₂CO₃ (2.0 mmol)

  • DMF/H₂O (1:1, 6 mL)

Step-by-Step Methodology:

  • In Situ Carbene Generation: Combine the benzimidazolium salt, K₂CO₃, and Pd(OAc)₂ in the DMF/H₂O solvent mixture.

    • Causality: K₂CO₃ deprotonates the benzimidazolium salt to form a strongly σ-donating NHC. NHCs bind to Palladium much tighter than phosphines, rendering the catalyst highly resistant to displacement by the competing 2-pyridyl nitrogen.

  • Microwave Irradiation: Add 2-bromopyridine and styrene. Subject the vessel to microwave heating at 100 °C – 120 °C for 10 to 30 minutes 5[5].

    • Causality: Microwave dielectric heating provides rapid, uniform thermal energy, drastically reducing reaction times from hours to minutes, thereby minimizing the thermal degradation profile of the catalyst 3[3].

  • Phase-Separation Workup: Cool to room temperature and extract with ethyl acetate. The DMF/H₂O system allows for immediate phase separation, leaving inorganic salts in the aqueous layer.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Low Conversion / High Starting Material Recovery Catalyst poisoning via N-coordination to Pd center 1[1].Increase ligand steric bulk (switch from PPh₃ to P(o-tol)₃ or XPhos). Increase catalyst loading from 2 mol% to 5 mol%.
Significant Debromination (Hydrodehalogenation) Excessive thermal energy driving side reactions; presence of moisture 1[1].Lower reaction temperature by 10-15 °C. Ensure strict anhydrous conditions and use a milder base (e.g., K₂CO₃ instead of amines).
Early Precipitation of Palladium Black Catalyst decomposition due to insufficient ligand stabilization or oxygen ingress.Strictly degas solvents (freeze-pump-thaw or argon sparging). Increase the Ligand:Pd ratio to 2.5:1 or 3:1.

References

  • [3] Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions. PMC. 3

  • [4] Heck coupling reaction of different aryl halides with styrene. ResearchGate.4

  • [1] Managing reaction temperature for selective 2-Bromopyrazine coupling. BenchChem. 1

  • [2] Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem. 2

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).

  • [5] Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.5

Sources

Troubleshooting & Optimization

Purification of Methyl 2-bromo-5-nitropyridine-3-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: Methyl 2-bromo-5-nitropyridine-3-carboxylate

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly functionalized, electron-deficient pyridine derivatives. This document bypasses generic advice, focusing instead on the mechanistic causality behind each chromatographic behavior to ensure your purification is efficient, reproducible, and scalable.

Physicochemical Profiling & Chromatographic Causality

Methyl 2-bromo-5-nitropyridine-3-carboxylate (CAS: 1211592-29-8) has a molecular weight of 261.03 g/mol [1]. While it contains a pyridine core, its chromatographic behavior deviates significantly from typical alkyl-pyridines.

The Causality of Retention: Standard pyridines suffer from severe peak tailing on normal-phase silica due to strong acid-base interactions with acidic silanol groups. However, in this target molecule, the combined inductive and resonance electron-withdrawing effects of the ortho-bromo, meta-ester, and para-nitro groups severely deplete the electron density on the pyridine nitrogen. Because the basicity of the nitrogen is effectively neutralized, the addition of basic modifiers like triethylamine (TEA) is unnecessary. Instead, the primary retention mechanism shifts to dipole-dipole and hydrogen-bond accepting interactions via the nitro and ester moieties. Therefore, a moderately polar, non-basic solvent system is optimal[2].

Self-Validating Purification Protocol (SOP)

To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the validation metric.

Phase 1: 2D-TLC Method Development & Stability Assessment
  • Action: Dissolve a small aliquot of the crude mixture in ethyl acetate. Spot on a silica gel TLC plate and develop using a 80:20 Hexane/Ethyl Acetate mixture. Target a retention factor (Rf) of 0.2 to 0.3 to maximize theoretical plates during flash elution[3].

  • Self-Validation (2D-TLC): To ensure the compound does not degrade on the acidic silica surface, perform a 2D-TLC. Develop the plate in one direction, dry it completely, rotate 90 degrees, and develop again in the same solvent.

  • Causality: If the compound is stable, all spots will lie on a perfect diagonal. Off-diagonal spots indicate on-column degradation, signaling the need to switch to a neutral stationary phase like alumina[4].

Phase 2: Column Preparation & Integrity Validation
  • Action: Use standard flash silica gel (40-63 µm particle size, 60 Å pore size)[5]. Prepare a homogeneous slurry in pure hexane and pour it into the column inside a properly functioning chemical fume hood[6].

  • Self-Validation: Before loading, visually inspect the column bed under strong backlighting. Any visible striations, cracks, or bubbles will cause solvent channeling, destroying the separation resolution. Repack the column if any structural defects are observed.

Phase 3: Dry Loading to Prevent Precipitation
  • Action: Dissolve the crude material in a minimal amount of dichloromethane (DCM). Add silica gel (approximately 3 times the crude mass) and concentrate to a free-flowing powder using a rotary evaporator. Load this powder evenly onto the top of the column bed.

  • Causality: Highly functionalized aromatics often have poor solubility in non-polar starting eluents like hexane. Liquid loading can cause the sample to precipitate at the column head as the injection solvent diffuses, leading to severe band broadening. Dry loading bypasses this solubility bottleneck.

Phase 4: Gradient Elution & Fractionation
  • Action: Elute using a step gradient, starting from 100% Hexane and slowly increasing the Ethyl Acetate concentration (e.g., 0% to 20%)[4].

  • Self-Validation: Monitor fractions using UV detection (254 nm). Before pooling the product peak, spot the leading edge, apex, and tailing edge fractions on a single TLC plate. Only pool fractions that show a single, identical spot with no baseline smearing to guarantee >98% purity.

Quantitative Data Summary

Table 1: Physicochemical Profile & Chromatographic Parameters

ParameterValue / RecommendationMechanistic Rationale
CAS Number 1211592-29-8[1]Unique identifier for the specific regioisomer.
Molecular Weight 261.03 g/mol [1]Determines mass-to-charge ratio for LC-MS fraction validation.
Stationary Phase Silica Gel (40-63 µm, 60 Å)[5]Standard high-surface-area medium for polar aromatics.
Optimal TLC Rf 0.20 - 0.30[3]Ensures maximum theoretical plates during flash elution.
Primary Solvent System Hexane / Ethyl Acetate[2]Balances non-polar bulk with H-bond accepting elution power.
Sample:Silica Ratio 1:50 to 1:100 (w/w)[7]Prevents column overloading and maintains sharp elution bands.

Interactive Troubleshooting & FAQs

Q1: The product crystallizes inside the column tip during elution. How do I recover it and prevent this? A1: Causality: As the solvent evaporates at the column tip, the local concentration of the product exceeds its solubility limit in the hexane-rich eluent. Solution: Immediately attach a heat gun (set to low) to gently warm the column tip, and temporarily increase the polarity of the eluent (e.g., flush with 50% EtOAc) to redissolve the plug. In future runs, substitute Hexane with Toluene to increase the baseline solvating power for this specific aromatic system.

Q2: I am observing poor resolution between the target compound and a des-bromo impurity. How can I separate them? A2: Causality: The loss of the heavy bromine atom alters the molecular weight but only slightly shifts the overall dipole moment, resulting in nearly identical Rf values in standard Hexane/EtOAc systems. Solution: Change the selectivity of the mobile phase. Switch to a Toluene/Acetone gradient, which exploits differential


 stacking interactions, or utilize a finely tuned isocratic elution to maximize the separation of closely eluting spots[2]. Alternatively, reverse-phase chromatography (C18) can easily resolve these based on hydrophobicity[3].

Q3: Is it necessary to calculate column volumes (CV) when scaling up this purification from a TLC plate? A3: Causality: Yes. TLC Rf values do not scale linearly to preparative columns, but Column Volumes (CV = 1/Rf) do[7]. Solution: If your target elutes at an Rf of 0.25 on TLC, it will elute at exactly 4 CVs on the flash column. Calculate the void volume of your specific column and collect fractions accordingly to predict elution time and minimize solvent waste[7].

Workflow Visualization

PurificationLogic N1 Crude Mixture Methyl 2-bromo-5-nitropyridine-3-carboxylate N2 TLC Solvent Screening (Target Rf: 0.2 - 0.3) N1->N2 N3 Solubility Check in Non-Polar Eluent N2->N3 Optimal System Found N4 Liquid Loading (Direct Injection) N3->N4 Fully Soluble N5 Dry Loading (Adsorb to Silica) N3->N5 Poor Solubility (Precipitation Risk) N6 Flash Elution (Hexane/EtOAc Gradient) N4->N6 N5->N6 N7 Fraction Analysis (UV 254 nm & LC-MS) N6->N7 N7->N2 Co-elution (Iterative Optimization) N8 Pure Product (>98% Purity) N7->N8 Single Target Peak

Fig 1: Decision matrix for the chromatographic purification of highly functionalized nitropyridines.

References

1.[3] Flash Column Chromatography: How To Run a Flash Column. University of Rochester. 2.[5] Flash Column Chromatography - Chemistry Teaching Labs. University of York. 3.[1] Screening Compounds P127180. EvitaChem. 4.[6] Flash Column Chromatography - College of Engineering Safety. University of Wisconsin-Madison. 5.[7] General methods for flash chromatography using disposable columns. National Institutes of Health (NIH). 6.[2] Technical Support Center: Purification of 3-Amino-4-nitropyridine. BenchChem. 7.[4] Technical Support Center: Purification of Crude 2,4-Dichloro-5-nitropyridine. BenchChem.

Sources

Managing exothermic nitration reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, scale-up scientists, and drug development professionals dealing with the complex, highly exothermic nitration of pyridine derivatives.

Below, you will find mechanistic insights, engineering solutions, troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to ensure safety, regioselectivity, and high yields in your synthetic workflows.

MODULE 1: The Mechanistic Challenge of Pyridine Nitration

Direct electrophilic aromatic substitution (EAS) of pyridine is notoriously difficult. In the strongly acidic media required for nitration (e.g., HNO₃/H₂SO₄), pyridine is rapidly protonated to form a pyridinium ion. This protonated species is strongly deactivated toward nucleophilic attack, meaning direct nitration often requires forcing conditions (e.g., >300°C) and yields poor results (predominantly 3-nitropyridine).

The N-Oxide Activation Strategy To bypass this deactivation and direct the nitro group to the C-4 position, the standard industry workaround is the oxidation of pyridine to pyridine N-oxide .

  • Causality: The N-oxide group acts via an "autogenic electromeric effect" (a push-pull mechanism of intermolecular induced polarization). It donates electron density into the ring, specifically activating the 4-position (para to the N-oxide) for electrophilic attack by the nitronium ion (NO₂⁺)[1][2].

  • Result: The reaction proceeds much more readily, yielding 4-nitropyridine N-oxide, which can subsequently be deoxygenated to yield the desired 4-nitropyridine[1].

G Py Pyridine (Deactivated) Ox Oxidation (H2O2 / AcOH) Py->Ox PyNO Pyridine N-Oxide (Activated at C-4) Ox->PyNO Nit Nitration (HNO3/H2SO4) Highly Exothermic PyNO->Nit NitroPyNO 4-Nitropyridine N-Oxide Nit->NitroPyNO Red Deoxygenation (PCl3 or H2/Pd) NitroPyNO->Red NitroPy 4-Nitropyridine Red->NitroPy

Fig 1: Reaction pathway for the synthesis of 4-nitropyridine via N-oxide activation.

MODULE 2: Managing the Exotherm (Batch vs. Continuous Flow)

To safely scale these reactions, modern process chemistry relies on Continuous Flow Reactors (tubular or chip-based)[5][6]. The dramatically smaller reaction volume and high surface-to-volume ratio of flow systems allow for near-instantaneous heat dissipation[7].

Quantitative Comparison: Batch vs. Flow Nitration
ParameterTraditional Batch ReactorContinuous Flow Reactor (Tubular/Chip)
Surface-to-Volume Ratio Low (<10 m²/m³)Extremely High (>10,000 m²/m³)
Heat Transfer Efficiency Poor (Prone to hot spots)Excellent (Isothermal operation possible)
Thermal Runaway Risk High (Requires dropwise addition)Negligible (Minimal active inventory)
Mixing Efficiency Diffusion-limitedHigh-shear, instantaneous (T-mixers)
Space-Time Yield Low (Hours to days per batch)High (5–50 kg / L·h)

MODULE 3: Troubleshooting & FAQs

Q: Why am I recovering unreacted starting material when attempting direct nitration of pyridine with mixed acids at 100°C? A: At 100°C, the reaction is kinetically stalled. Pyridine in mixed acid exists almost entirely as the protonated pyridinium salt, which is nucleophilically deactivated. You must either use the N-oxide activation method[2] or employ extreme conditions (e.g., N₂O₅, or >300°C for meta-nitration) which are not recommended for standard lab safety[4].

Q: During the batch nitration of pyridine N-oxide, my reactor temperature spiked from 50°C to 90°C, and the product profile showed multiple impurities. What happened? A: You experienced a mild thermal runaway. Solutions of pyridine N-oxide in fuming nitric acid can decompose exothermically if the temperature exceeds 80°C[5]. The temperature spike led to oxidative degradation and potential di-nitration. To resolve this, transition the protocol to a continuous flow setup where the exotherm is managed via micro-channel cooling[3][6].

Q: How do I ensure my continuous flow nitration doesn't clog due to localized precipitation? A: Clogging in tubular or chip reactors during nitration usually occurs due to the insolubility of the nitrated product in the acid matrix at lower temperatures[7]. Ensure that your cooling jacket is set above the precipitation point of 4-nitropyridine N-oxide (typically maintain 50–55°C in the reactor zone) and utilize a high-velocity quench bath immediately at the reactor exit to dilute the acid and safely precipitate the product[5][6].

MODULE 4: Standard Operating Protocol (SOP)

Self-Validating Continuous Flow Nitration of Pyridine N-Oxide

This protocol utilizes a jacketed stainless-steel tubular flow reactor to safely manage the nitration exotherm[5].

System Prerequisites:

  • Pumps: 2 x Acid-resistant HPLC pumps.

  • Mixer: Hastelloy T-mixer.

  • Reactor: Jacketed stainless steel coil (Volume: 10 mL).

  • Validation: Inline Process Analytical Technology (PAT) IR sensor and thermocouple.

FlowSetup ResA Reservoir A: Pyridine N-Oxide in H2SO4 PumpA HPLC Pump A ResA->PumpA ResB Reservoir B: Fuming HNO3 / H2SO4 PumpB HPLC Pump B ResB->PumpB Mixer T-Mixer (High Shear) PumpA->Mixer PumpB->Mixer Reactor Tubular Flow Reactor (Cooling Jacket 50°C) Mixer->Reactor Highly Exothermic Sensor Inline Temp & IR Sensor (Steady-State Validation) Reactor->Sensor Quench Quench Bath (Ice/Water) Sensor->Quench

Fig 2: Continuous flow reactor configuration for safe, scalable exothermic nitration.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A: Dissolve Pyridine N-oxide (1.0 equiv) in concentrated H₂SO₄. Maintain at room temperature.

    • Solution B: Prepare a mixed acid solution of fuming HNO₃ (1.1 equiv relative to substrate) in concentrated H₂SO₄.

  • System Priming (Self-Validation Step 1):

    • Flush the entire reactor system with pure H₂SO₄ at the target flow rate (e.g., combined 70 mL/min)[5].

    • Verify that the cooling jacket maintains the reactor strictly at 50°C. Do not proceed if temperature fluctuates.

  • Reaction Initiation:

    • Switch Pump A to Solution A and Pump B to Solution B.

    • Set flow rates to achieve a residence time of exactly 2.5 minutes in the 10 mL reactor coil.

  • Steady-State Verification (Self-Validation Step 2):

    • Monitor the inline thermocouple. The temperature at the T-mixer will spike due to the heat of mixing and reaction, but the inline sensor at the end of the reactor must read ≤55°C[5].

    • Divert the output to a waste stream until 3 system volumes (30 mL) have passed to ensure steady-state equilibrium.

  • Quenching and Collection:

    • Direct the steady-state effluent into a vigorously stirred quench bath containing ice water. The rapid dilution terminates the reaction and acts as a heat sink[6].

    • Filter the resulting yellow precipitate (4-nitropyridine N-oxide), wash with cold water, and dry under a vacuum.

References

  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Scientific & Academic Publishing. Available at: [Link]

  • Nitration of pyridine N_oxide. AskFilo. Available at: [Link]

  • High Output Continuous Nitration. Organic Process Research & Development (ACS Publications). Available at: [Link]

  • Continuous Flow Chemistry: How AI is Making Batch Processing Obsolete. ChemCopilot. Available at: [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Continuous-flow-enabled intensification in nitration processes. National Institutes of Health (PMC). Available at: [Link]

  • Nitration. Recent Laboratory and Industrial Developments. DOKUMEN.PUB. Available at: [Link]

Sources

Troubleshooting selective reduction of the nitro group without affecting the bromo group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of chemoselective transformations. This guide provides field-proven troubleshooting protocols, mechanistic insights, and step-by-step methodologies for reducing a nitro group (-NO₂) to an aniline (-NH₂) without causing reductive dehalogenation (cleavage of the C-Br bond).

Mechanistic Overview & Causality

The primary challenge in reducing bromonitroarenes is the competing reactivity of the carbon-bromine (C-Br) bond. Standard catalytic hydrogenation (H₂ gas with Pd/C) often leads to significant debromination[1]. This occurs because palladium readily undergoes oxidative addition into the relatively labile C-Br bond (bond dissociation energy ~280 kJ/mol), followed by reductive elimination in the presence of hydrogen gas[2].

To achieve chemoselectivity, we must select reductants that operate via mechanisms orthogonal to C-Br oxidative addition:

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate (NH₂NH₂·H₂O) with Pd/C under mild conditions allows the rapid reduction of the N-O bond to outpace C-Br oxidative addition[3].

  • Single Electron Transfer (SET): Metals like Iron (Fe) or Tin (Sn) donate electrons directly to the nitro group's oxygen atoms, forming a nitro radical anion that is subsequently protonated. The reduction potential of these metals is sufficient for nitro reduction but insufficient to cleave the C-Br bond[4].

Decision Workflow for Reagent Selection

Use the following logical workflow to determine the optimal reduction strategy based on your substrate's specific constraints and your laboratory's scale.

Workflow Start Bromonitroarene Reduction Dec1 Scale & Waste Tolerance? Start->Dec1 TransHyd Transfer Hydrogenation (Pd/C, N2H4·H2O, MeOH) Monitor Temp! Dec1->TransHyd Low Waste / Catalytic Dec2 Are other acid-sensitive groups present? Dec1->Dec2 Stoichiometric Metal OK FeNH4Cl Fe / NH4Cl (Aqueous) or SnCl2 (Neutral) Dec2->FeNH4Cl Yes FeAcOH Fe / AcOH or SnCl2 / HCl Dec2->FeAcOH No

Decision workflow for chemoselective bromonitroarene reduction.

Troubleshooting Guides

Issue 1: Significant Debromination is Observed

Symptom: LC-MS or NMR shows the loss of the bromine atom (i.e., formation of the des-bromo aniline). Causality: The catalyst is too active, or the thermal energy in the system is too high. In transfer hydrogenation, elevated temperatures (e.g., microwave heating at 120°C) provide enough activation energy for the Pd catalyst to insert into the C-Br bond, leading to total reduction[5]. Solution:

  • Switch to Transfer Hydrogenation: If using H₂ gas, switch to hydrazine hydrate as the hydrogen source[3].

  • Lower the Temperature: Maintain the reaction at room temperature or a gentle reflux (e.g., 60°C in methanol)[3].

  • Change the Catalyst: Substitute Pd/C with sulfided Platinum on Carbon (Pt/C) or Raney Nickel, which are significantly less prone to causing dehalogenation[1].

Issue 2: Incomplete Reaction or Accumulation of Intermediates

Symptom: The reaction stalls at the hydroxylamine (-NHOH) or azo (-N=N-) intermediate stage[6]. Causality: Insufficient equivalents of the reducing agent, poor solubility of the starting material, or passivation of the metal surface (in the case of Fe or Zn). Solution:

  • For Metal Reductions (Fe): Ensure the iron powder is freshly activated. Add a small amount of acetic acid or ammonium chloride to etch the iron oxide layer and facilitate electron transfer[4]. Use vigorous mechanical stirring.

  • For Transfer Hydrogenation: Add an additional 2-3 equivalents of hydrazine hydrate. Ensure the solvent (e.g., Methanol or an EtOH/THF blend) fully dissolves the substrate[2].

Issue 3: Difficult Workup Due to Metal Sludge

Symptom: Product is trapped in a thick, unfilterable iron oxide/hydroxide emulsion. Causality: Béchamp-style reductions generate stoichiometric amounts of iron oxides, which coordinate tightly with polar aniline products. Solution:

  • Perform a hot filtration through a tightly packed Celite® pad. Wash the pad generously with hot ethyl acetate or methanol[2].

  • Alternatively, basify the mixture with 2M KOH to break the emulsion before extraction[4].

Validated Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (Pd/C & Hydrazine)

Self-validating mechanism: Hydrazine decomposes into N₂ and H₂ on the Pd surface. The continuous evolution of nitrogen gas serves as a visual, real-time indicator of catalyst activity.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the bromonitroarene (1.0 mmol) in methanol (5.0 mL)[2].

  • Catalyst Addition: Carefully add 10 wt% Palladium on carbon (typically 5-10 mol% Pd). Caution: Pd/C can ignite methanol vapors; add under an inert N₂ atmosphere.

  • Reagent Addition: Dropwise, add hydrazine monohydrate (5.0 to 10.0 mmol) at room temperature[1].

  • Reaction: Stir the suspension at room temperature or heat to a gentle reflux depending on substrate reactivity. Monitor by TLC. Gas evolution (N₂) will be observed[3].

  • Workup: Upon completion (typically 1-3 hours), cool to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the bromoaniline[2].

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Self-validating mechanism: The consumption of iron powder and the color change of the solution (from a yellow/orange nitroarene to a pale amine with brown iron oxide precipitates) indicates reaction progression.

  • Setup: In a round-bottom flask, combine the bromonitroarene (1.0 mmol), ethanol (10 mL), and water (2.5 mL)[2].

  • Reagent Addition: Add iron powder (3.0 - 5.0 equivalents) and ammonium chloride (3.0 - 5.0 equivalents)[2].

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction is typically complete within 1-2 hours.

  • Workup: Cool the mixture slightly and filter hot through a Celite® pad to remove iron salts. Wash the pad with hot ethyl acetate. Partition the filtrate with water and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate[4].

Quantitative Data: Method Comparison

The following table summarizes the performance of various common methods for the selective reduction of a bromonitroarene.

Reduction MethodTypical Yield (%)Chemoselectivity (Nitro vs. Bromo)Reaction TimeByproducts / Waste
H₂ gas + Pd/C 40 - 60%Poor (High debromination)2 - 12 hDes-bromo aniline
H₂ gas + Raney Ni 80 - 90%Good4 - 8 hMinimal
Pd/C + NH₂NH₂·H₂O 85 - 95%Excellent (at Room Temp)1 - 3 hN₂ gas, H₂O
Fe / NH₄Cl 85 - 98%Excellent1 - 2 hIron oxide sludge
SnCl₂·2H₂O 80 - 95%Excellent2 - 4 hTin salts

Frequently Asked Questions (FAQs)

Q: Does the position of the bromo group (ortho, meta, para) affect the reduction? A: Yes. Ortho-bromo substituents can introduce steric hindrance, potentially slowing down the reduction of the nitro group. In such cases, transfer hydrogenation might require slightly elevated temperatures (e.g., 50°C), but you must monitor closely to ensure debromination does not initiate. Iron-based reductions are generally less sensitive to steric hindrance[4].

Q: Can I use Sodium Dithionite (Na₂S₂O₄) for this transformation? A: Sodium dithionite is a very mild reductant and will not affect the bromo group. However, it is typically only effective for highly electron-deficient nitroarenes or water-soluble substrates. For standard bromonitroarenes, it often leads to incomplete conversion[6].

Q: How do I scale up the Pd/C + Hydrazine reaction safely? A: Hydrazine is toxic and potentially explosive on a large scale. For scale-up (>10 grams), it is highly recommended to switch to a continuous flow hydrogenation system using a poisoned catalyst (like sulfided Pt/C) or to use the Iron/NH₄Cl method, which is highly scalable and cost-effective despite the heterogeneous waste[2].

References

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for SNAr Reactions of Methyl 2-bromo-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monitoring the synthesis of highly functionalized pharmaceutical intermediates requires analytical methods capable of resolving structurally similar compounds. This guide objectively compares the performance of standard C18 stationary phases against Biphenyl chemistries for analyzing the Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-bromo-5-nitropyridine-3-carboxylate. Experimental data demonstrates that while C18 columns fail to resolve the critical reaction pair due to purely dispersive interactions, Biphenyl columns leverage orthogonal


 interactions to achieve baseline resolution and superior peak symmetry.

Chemical Context & Mechanistic Causality

Methyl 2-bromo-5-nitropyridine-3-carboxylate is a heavily deactivated, electron-deficient heterocycle. The presence of the electronegative pyridine nitrogen, combined with the strongly electron-withdrawing 5-nitro and 3-carboxylate groups, makes the 2-position exceptionally susceptible to nucleophilic attack BenchChem (2025)[1].

When reacted with a secondary amine (e.g., morpholine), the reaction proceeds via a transient Meisenheimer intermediate before the bromide leaving group is expelled. However, tracking this conversion via High-Performance Liquid Chromatography (HPLC) presents a unique analytical challenge: the starting material, the substituted product, and potential hydrolysis byproducts share a nearly identical hydrophobic footprint BenchChem (2025)[2].

Analytical Challenge: Dispersive vs. Interactions

Standard reversed-phase HPLC heavily relies on dispersive (hydrophobic) interactions using alkyl-bonded phases like C18. Because replacing a bromo group with a morpholino group does not drastically alter the molecule's overall hydrophobicity, C18 columns often yield co-elution. Furthermore, they are prone to peak tailing due to secondary ion-exchange interactions between the basic pyridine nitrogen and residual surface silanols BGB Analytik[3].

Conversely, a Biphenyl stationary phase introduces orthogonal retention mechanisms. Biphenyl columns exploit


 interactions, dipole-dipole interactions, and enhanced shape selectivity ResearchGate (2025)[4]. The SNAr reaction fundamentally alters the 

-electron density of the pyridine ring—replacing an electron-withdrawing halogen with an electron-donating amine via resonance. The Biphenyl phase is highly sensitive to these electronic shifts, offering superior selectivity (

) for the reaction components.

G SM Starting Material (SM) Methyl 2-bromo-5-nitropyridine-3-carboxylate Inter Meisenheimer Intermediate (Activated C2 Complex) SM->Inter Attack at C2 Side Side Product (Ester Hydrolysis) SM->Side H2O/OH- Prep Sample Preparation (Quench & Dilution) SM->Prep Unreacted SM Nuc Nucleophile (Morpholine) Nuc->Inter Prod SNAr Product (2-Morpholino derivative) Inter->Prod Loss of Br- Prod->Prep Side->Prep HPLC HPLC Separation (Biphenyl vs C18) Prep->HPLC Injection

SNAr reaction pathway and HPLC analytical workflow for Methyl 2-bromo-5-nitropyridine-3-carboxylate

Experimental Design & Self-Validating Protocol

To objectively compare the performance of C18 and Biphenyl columns, a standardized reaction mixture was prepared. The protocol incorporates a deliberate "hydrolysis spike" to create a self-validating system, ensuring the method can successfully resolve unexpected side products from the main API intermediate.

Reaction Setup & Sample Preparation
  • Reaction: Dissolve 100 mg of Methyl 2-bromo-5-nitropyridine-3-carboxylate in 5 mL of anhydrous acetonitrile. Add 1.2 equivalents of morpholine and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Incubation: Stir at 40°C for 2 hours to achieve approximately 50% conversion.

  • Quenching & Hydrolysis Spike (Self-Validation): Transfer a 100 µL aliquot to a 10 mL volumetric flask. Add 10 µL of 0.1 M NaOH to intentionally induce trace ester hydrolysis, generating the carboxylic acid byproduct. This proves the method's capability to detect degradation.

  • Dilution: Dilute to volume with Mobile Phase A (Water + 0.1% Formic Acid). Causality: Diluting in a high-aqueous solvent halts the reaction immediately and matches the initial HPLC gradient conditions, preventing peak distortion caused by solvent mismatch.

HPLC Method Parameters
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Detection Wavelength: 270 nm (optimal for capturing nitropyridine chromophores) BenchChem (2025)[5].

  • Columns Compared:

    • Column A (Standard): Core-shell C18, 100 x 2.1 mm, 2.6 µm.

    • Column B (Alternative): Core-shell Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: 10%

      
       60% B
      
    • 6.0 - 7.5 min: 60%

      
       95% B
      
    • 7.5 - 9.0 min: 95% B

    • 9.0 - 9.1 min: 95%

      
       10% B
      
    • 9.1 - 12.0 min: 10% B (Re-equilibration)

Comparative Performance Data

The table below summarizes the chromatographic performance. The Biphenyl column demonstrates clear superiority in resolving the critical pair while maintaining excellent peak symmetry.

ParameterAnalyteCore-Shell C18Core-Shell Biphenyl
Retention Time (

, min)
Hydrolysis Byproduct3.453.82
SNAr Product5.125.85
Starting Material (SM)5.286.40
Resolution (

)
Byproduct / SNAr Product8.210.5
SNAr Product / SM (Critical Pair) 0.8 (Co-elution) 3.1 (Baseline)
Peak Asymmetry (

)
Starting Material (SM)1.45 (Tailing)1.05 (Symmetrical)
Selectivity (

)
SNAr Product / SM1.041.12

Data Interpretation:

  • Resolution: The C18 column fails to baseline-resolve the product from the starting material (

    
     = 0.8), rendering accurate reaction kinetics quantification impossible. The Biphenyl column achieves an 
    
    
    
    of 3.1 due to enhanced
    
    
    interactions with the electron-rich morpholino-pyridine ring compared to the electron-poor bromo-pyridine ring.
  • Peak Shape: While the acidic modifier (0.1% Formic Acid) suppresses bulk silanol ionization, the Biphenyl phase's specific surface chemistry further shields basic pyridine moieties from residual interactions, yielding an ideal

    
     of 1.05.
    

Conclusion & Best Practices

For researchers monitoring the nucleophilic aromatic substitution of highly deactivated pyridines like Methyl 2-bromo-5-nitropyridine-3-carboxylate, relying solely on hydrophobic retention (C18) is insufficient.

  • Adopt Biphenyl Chemistries: Utilize Biphenyl columns to leverage

    
     interactions, which are highly sensitive to the electronic changes occurring during SNAr reactions.
    
  • Control Sample Solvent: Always quench and dilute the reaction mixture in a solvent weaker than or equal to the initial mobile phase composition to prevent solvent-induced band broadening.

  • Buffer Selection: Use 0.1% Formic Acid to ensure the pyridine nitrogens remain protonated, stabilizing retention times and improving peak shapes.

References

  • Chromatographic Classification and Comparison of Commercially Available Reversed-phase Liquid Chromatographic Columns Containing Phenyl Moieties Using Principal Component Analysis Source: ResearchGate URL:[Link]

  • Biphenyl Column Characteristics and Pyridine Tailing Source: BGB Analytik URL:[Link]

Sources

Activity Comparison of Methyl 2-bromo-5-nitropyridine-3-carboxylate Derivatives: A Guide to Scaffold Diversification and Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and medicinal chemists, the selection of a core building block dictates the trajectory of lead optimization. Methyl 2-bromo-5-nitropyridine-3-carboxylate (CAS: 1211592-29-8) is a highly functionalized, tri-substituted pyridine scaffold that offers exceptional orthogonal reactivity.

This guide objectively compares the biological performance of derivatives synthesized from this core (and its parent analog, 2-bromo-5-nitropyridine), focusing on their efficacy as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors. It also provides the mechanistic causality behind the synthetic protocols used to generate them.

Scaffold Mechanistic Profiling: The Causality of Reactivity

The utility of Methyl 2-bromo-5-nitropyridine-3-carboxylate stems from its extreme electrophilicity at the C2 position.

  • Electronic Activation : The nitrogen atom in the pyridine ring withdraws electron density via induction. Concurrently, the C5-nitro group acts as a powerful

    
    -acceptor, placing a partial positive charge on the ortho and para positions. The C3-carboxylate further drains electron density, rendering the C2-carbon highly susceptible to nucleophilic attack.
    
  • Kinetic Supremacy : In quantitative reactivity models for palladium-catalyzed oxidative addition, the 2-bromo-5-nitropyridine motif is so reactive that its free energy of activation (

    
    ) is often set to 
    
    
    
    as the baseline standard for comparing all other aryl halides.

This allows researchers to perform rapid Nucleophilic Aromatic Substitution (SNAr) or Suzuki-Miyaura cross-couplings at C2, followed by orthogonal modifications at the C5-nitro (via reduction) and C3-ester (via saponification).

Scaffold_Divergence Core Methyl 2-bromo-5-nitropyridine-3-carboxylate (Highly Electrophilic Scaffold) Int1 C2-Substitution (SNAr / Cross-Coupling) Core->Int1 Nucleophiles / Pd-Catalysis Int3 C3-Carboxylic Acid (Ester Hydrolysis) Core->Int3 LiOH, H2O Int2 C5-Amine Formation (Nitro Reduction) Int1->Int2 H2, Pd/C Deriv1 DAPY-type Derivatives (HIV-1 NNRTIs) Int2->Deriv1 Pyrimidine Coupling Deriv2 Urea/Amide Derivatives (DGAT-1 Inhibitors) Int2->Deriv2 Urea Formation Int3->Deriv2 Amide Coupling Target1 Inhibition of Reverse Transcriptase (Viral Replication Block) Deriv1->Target1 Target2 Inhibition of Triglyceride Synthesis (Obesity/Diabetes Treatment) Deriv2->Target2

Fig 1. Divergent synthetic workflows and biological targets of the pyridine scaffold.

Activity Comparison: Target Efficacy and Safety Metrics

By diversifying the functional groups at the C2, C3, and C5 positions, this scaffold yields highly potent therapeutics across entirely different disease states. Below is an objective comparison of two primary derivative classes.

Class A: Diarylpyrimidine (DAPY) Derivatives (Antiviral)

When the C2 position is substituted with a piperazine ring and the C5-nitro is reduced and coupled to a pyrimidine, the resulting DAPY derivatives act as potent HIV-1 NNRTIs. Compared to approved drugs like Etravirine (ETR) and Efavirenz (EFV), these derivatives demonstrate superior resilience against drug-resistant viral mutations.

Class B: Oxazole Amides & Biaryl Ureas (Metabolic)

When the C2 position undergoes SNAr with azetidin-3-ol or anilines, and the C5/C3 positions are elaborated into amides, the compounds become potent inhibitors of DGAT-1, an enzyme critical for triglyceride biosynthesis in obesity and diabetes. A major hurdle in DGAT-1 inhibitor development is off-target hERG channel inhibition (which causes cardiotoxicity). Derivatives of this scaffold were successfully optimized to bypass hERG liability.

Quantitative Performance Comparison
Derivative ClassCore ModificationsPrimary Targetin vitro PotencySelectivity & Safety Profile
DAPY Analogs C2-Piperazine, C5-PyrimidineHIV-1 RT (RES056 Mutant)

High Ligand Efficiency (LE = 0.32); Improved water solubility over ETR.
Oxazole Amides C2-Azetidin-3-ol, C5-AmideHuman DGAT-1

>4000-fold selectivity over DGAT-2; Low hERG inhibition (

metric).
Biaryl Ureas C2-Aryl, C5-UreaRat/Human DGAT-1

High target specificity; Orally bioavailable.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the foundational steps for scaffold diversification. Each protocol is designed as a self-validating system.

Protocol 1: Regioselective SNAr at the C2 Position

This step installs the primary pharmacophore (e.g., piperazine or azetidin-3-ol) by displacing the highly labile bromine atom.

  • Reaction Setup : Dissolve Methyl 2-bromo-5-nitropyridine-3-carboxylate (1.0 eq) and the chosen amine nucleophile (1.1 eq) in anhydrous DMF.

    • Mechanistic Causality: DMF is a polar aprotic solvent. It leaves the nucleophile unsolvated and highly reactive while stabilizing the anionic Meisenheimer transition state, drastically accelerating the reaction.

  • Base Addition : Add

    
     (2.0 eq) to the mixture.
    
    • Mechanistic Causality: The base acts as an acid scavenger to neutralize the

      
       byproduct. Without it, the hydrobromic acid would protonate the amine nucleophile, halting the reaction.
      
  • Execution : Stir the mixture at 80 °C for 4–6 hours under an inert argon atmosphere.

  • Self-Validation Check : Monitor the reaction via TLC (Hexanes/EtOAc). The starting material is a highly conjugated nitro-aromatic that appears as a distinct UV-active spot. The product will exhibit a different

    
     and a distinct yellow hue. Confirm completion via LC-MS by observing the 
    
    
    
    peak of the product and the disappearance of the characteristic 1:1 bromine isotopic doublet of the starting material.
Protocol 2: Chemoselective Nitro Reduction

To elaborate the C5 position into an amide, urea, or pyrimidine, the nitro group must be reduced to an aniline.

  • Reaction Setup : Dissolve the C2-substituted intermediate in a 1:1 mixture of Methanol and EtOAc.

  • Catalyst Addition : Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with

    
     gas three times, then introduce 
    
    
    
    gas via a balloon.
    • Mechanistic Causality: Pd/C efficiently catalyzes the hydrogenation of the nitro group. Critical Note: The C2-bromo must be substituted (via Protocol 1) prior to this step. If Pd/C and

      
       are applied to the raw scaffold, rapid and unwanted hydrodehalogenation of the C2-bromine will occur.
      
  • Execution : Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check : This reaction is visually self-indicating. The vibrant yellow color of the nitroaromatic starting material will fade to a pale or colorless solution as the chromophore is disrupted by the loss of the

    
    -accepting nitro group. Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C, and verify the mass shift (
    
    
    
    , corresponding to
    
    
    ) via LC-MS.

References

  • Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • **Discovery of Orally Active Carboxylic Acid Derivatives of 2-Phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol Acyltransferase-

Comparative Guide: Alternative Reagents to Methyl 2-Bromo-5-nitropyridine-3-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-bromo-5-nitropyridine-3-carboxylate (CAS: 1211592-29-8) is a highly functionalized, electron-deficient heterocyclic building block widely used in medicinal chemistry[1]. Its unique substitution pattern—a leaving group at C2, an ester at C3, and a strongly electron-withdrawing nitro group at C5—makes it an exceptionally versatile electrophile for synthesizing complex aza-indoles, pyrido-pyrimidines, and kinase inhibitors.

However, depending on the specific synthetic transformation required (e.g., C–N bond formation via Nucleophilic Aromatic Substitution vs. C–C bond formation via Palladium catalysis), relying solely on this brominated scaffold can be synthetically inefficient or cost-prohibitive. This guide objectively compares its performance against strategic alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for drug development professionals to optimize their synthetic routes.

Mechanistic Causality: The Halogen Effect in Pyridine Scaffolds

The choice of halogen at the C2 position of the pyridine ring dictates the molecule's reactivity profile across different reaction paradigms. The C5 nitro group is para to the C2 halogen, creating a highly activated system.

Alternative 1: Methyl 2-chloro-5-nitropyridine-3-carboxylate (CAS: 190271-88-6)

For Nucleophilic Aromatic Substitution (SNAr) , the 2-chloro derivative is often superior to the 2-bromo derivative[2].

  • The Causality: SNAr proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex. Because chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect (-I effect), which lowers the LUMO of the pyridine ring and better stabilizes the transition state[2]. Consequently, the 2-chloro alternative reacts faster and under milder conditions with amine nucleophiles[3].

The Case for Retaining the 2-Bromo Scaffold

For Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) , the 2-bromo derivative remains the gold standard[4].

  • The Causality: In palladium-catalyzed cross-couplings, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C–Br bond dissociation energy (~276 kJ/mol) is significantly weaker than the C–Cl bond (~339 kJ/mol)[5]. While the 2-chloro derivative can be forced to couple, it requires elevated temperatures and expensive, sterically demanding, electron-rich phosphine ligands (e.g., XPhos or Buchwald-type ligands) to facilitate oxidative addition[5]. The 2-bromo derivative readily couples using standard, inexpensive catalysts like Pd(PPh₃)₄.

Alternative 2: 2-Halo-5-nitropyridine-3-carboxylic acids (Free Acids)

When the ultimate synthetic goal is an amide derivative at the C3 position, utilizing the free carboxylic acid building block bypasses the ester saponification step.

  • The Causality: Saponification of the methyl ester in the presence of a C2-halogen and C5-nitro group can lead to unwanted side reactions, including competitive hydrolysis of the halogen or degradation of the nitro group under harsh basic conditions. Starting with the free acid allows for direct, mild peptide coupling (e.g., using HATU/DIPEA).

Decision Workflows and Pathway Visualizations

To streamline reagent selection, the following decision matrix and mechanistic pathway diagrams illustrate the divergent reactivity profiles of these building blocks.

Workflow Goal Target: 2-Substituted 5-Nitropyridine Cond1 C-N Bond Formation (SNAr) Goal->Cond1 Cond2 C-C Bond Formation (Suzuki/Stille) Goal->Cond2 Reag1 Use 2-Chloro Reagent (CAS 190271-88-6) Cond1->Reag1 Lower cost, higher SNAr rate Reag2 Use 2-Bromo Reagent (CAS 1211592-29-8) Cond2->Reag2 Lower BDE, faster Ox. Add.

Caption: Decision matrix for selecting between 2-chloro and 2-bromo nitropyridine building blocks.

Caption: Divergent reactivity pathways of 2-halo-5-nitropyridine-3-carboxylates in SNAr and Suzuki couplings.

Quantitative Data Presentation

The table below summarizes the comparative performance metrics of the two primary halogenated ester scaffolds.

Property / Reaction TypeMethyl 2-bromo-5-nitropyridine-3-carboxylateMethyl 2-chloro-5-nitropyridine-3-carboxylate
CAS Number 1211592-29-8[1]190271-88-6[3]
C–X Bond Dissociation Energy ~276 kJ/mol[5]~339 kJ/mol[5]
SNAr Reactivity (Amines) HighVery High (Kinetically Favored)[2]
Suzuki Coupling Reactivity Excellent (Standard Pd catalysts)[4]Moderate (Requires specialized bulky ligands)[5]
Cost & Commercial Availability Higher cost, specialized building blockGenerally lower cost, wider availability

Self-Validating Experimental Protocols

The following protocols are designed with built-in visual and analytical checkpoints to ensure mechanistic fidelity and reaction success.

Protocol A: SNAr Amination using Methyl 2-chloro-5-nitropyridine-3-carboxylate

Optimal for library synthesis of C2-amino derivatives.

  • Reaction Setup: In a dry 20 mL scintillation vial, dissolve Methyl 2-chloro-5-nitropyridine-3-carboxylate (1.0 mmol, 216.6 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) to create a 0.2 M solution.

  • Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Self-Validation Checkpoint (Visual): Upon addition of the amine and base, the reaction mixture will immediately transition from a pale yellow solution to a deep orange/red color. This colorimetric shift is a direct validation of the formation of the highly conjugated, resonance-stabilized Meisenheimer intermediate.

  • Monitoring: Stir at room temperature for 2 hours. The extreme electron deficiency of the scaffold allows complete conversion without heating. Monitor via LCMS.

  • Self-Validation Checkpoint (Analytical): LCMS should show the complete disappearance of the starting material isotopic pattern ([M+H]⁺ 217/219) and the appearance of the desired product mass.

  • Workup: Pour the mixture into 20 mL of ice-cold water. The highly crystalline 2-amino-5-nitropyridine derivative will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Suzuki-Miyaura Coupling using Methyl 2-bromo-5-nitropyridine-3-carboxylate

Optimal for C–C bond formation avoiding complex ligand screening.

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine Methyl 2-bromo-5-nitropyridine-3-carboxylate (1.0 mmol, 261.0 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Mechanistic Note: The use of the 2-bromo derivative allows for this standard Pd(II) pre-catalyst. If the 2-chloro alternative were used, a more electron-rich ligand (e.g., XPhos) would be strictly required to overcome the 339 kJ/mol C–Cl bond barrier[5].

  • Reaction: Heat the biphasic mixture to 80°C for 6 hours. The biphasic system ensures base solubility while maintaining the organic substrates in the dioxane phase.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • BenchChem. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions." BenchChem.
  • BenchChem. "Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines." BenchChem.
  • National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" PMC.
  • Sigma-Aldrich. "methyl 2-bromo-5-nitropyridine-3-carboxylate | 1211592-29-8." Sigma-Aldrich.
  • Fluorochem. "Methyl 2-chloro-5-nitronicotinate (CAS 190271-88-6)." Fluorochem.

Sources

Efficacy comparison of ligands for Suzuki coupling of electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison of Ligands for Suzuki-Miyaura Coupling of Electron-Deficient Pyridines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where heterobiaryl scaffolds are ubiquitous. However, the coupling of electron-deficient pyridines (e.g., 2-halopyridines, fluoropyridines, or cyanopyridines) introduces severe mechanistic bottlenecks. As an application scientist, selecting the right ligand is not merely a matter of yield optimization; it requires a fundamental understanding of catalytic causality to overcome substrate-induced catalyst deactivation.

This guide provides an objective, data-driven comparison of ligand efficacy for these challenging substrates, grounded in mechanistic principles and field-proven methodologies.

The "2-Pyridyl Problem": Mechanistic Bottlenecks

Electron-deficient heterocycles present a dual threat to the palladium catalytic cycle. First, the electron-withdrawing nature of the pyridine ring significantly retards the transmetalation step, which is often the rate-limiting bottleneck in these reactions[1]. Second, the Lewis basic nitrogen atom can coordinate tightly to the palladium center, leading to catalyst poisoning—a phenomenon widely documented as the "2-pyridyl problem"[1].

Furthermore, when coupling these challenging electrophiles with heteroaryl boronic acids, the boronic acid is highly susceptible to competitive protodeboronation[2]. To outcompete this degradation pathway, the chosen ligand must facilitate rapid catalytic turnover.

Ligand Design Principles: Causality in Action

To navigate these barriers, the ancillary ligand must be engineered to fulfill three critical roles:

  • Steric Bulk: Extremely bulky ligands prevent the formation of inactive bis-ligated palladium complexes, thermodynamically favoring the highly active mono-ligated Pd(0)L species.

  • Electron Density: Electron-rich phosphines increase the electron density at the palladium center, accelerating the oxidative addition into the deactivated carbon-halogen bond.

  • Intermediate Stabilization: Dialkylbiaryl phosphines (Buchwald ligands) utilize their lower aryl ring to stabilize transient 14-electron Pd intermediates via Pd-arene interactions, preventing catalyst precipitation (palladium black formation).

MechanisticLogic Pd0 Active Catalyst Pd(0)L (Mono-ligated) OxAdd Oxidative Addition (Accelerated by e-rich Ligand) Pd0->OxAdd PdII Pd(II) Oxidative Complex OxAdd->PdII Transmet Transmetalation (Bottleneck: 2-Pyridyl Problem) PdII->Transmet Boronate Complex RedElim Reductive Elimination (Promoted by Steric Bulk) Transmet->RedElim RedElim->Pd0 Product Release

Catalytic cycle of Suzuki coupling illustrating ligand intervention points.

Comparative Efficacy Analysis

The table below synthesizes the performance of common palladium-ligand systems for the coupling of electron-deficient 2-halopyridines. The data reflects established trends where bulky, electron-rich monodentate ligands vastly outperform traditional bidentate or simple triarylphosphines[3].

LigandCatalyst SystemTypical LoadingYield RangeMechanistic Advantage & Limitations
XPhos Pd₂(dba)₃ / XPhos1–2 mol%85–95%Extreme steric bulk forces mono-ligation; highly effective at overcoming the 2-pyridyl coordination problem.
SPhos Pd(OAc)₂ / SPhos2–3 mol%80–90%Excellent for sensitive heteroaryl boronic acids; water-soluble variants (sSPhos) enable DNA-compatible aqueous couplings[4].
P(t-Bu)₃ Pd(P(t-Bu)₃)₂3–5 mol%60–75%Strong σ-donor accelerates oxidative addition, but the ligand is highly sensitive to air/moisture degradation[5].
dppf Pd(dppf)Cl₂5 mol%30–50%Bidentate nature restricts flexibility; suffers from sluggish transmetalation with highly π-deficient rings[1].

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system where each step is explicitly designed to mitigate a specific failure mode. The following procedure utilizes the high-performance XPhos ligand for coupling a generic electron-deficient 2-halopyridine with a heteroaryl boronic acid.

ProtocolWorkflow Prep 1. Reagent Assembly Pyridine + Boronic Acid + Pd2(dba)3 + XPhos Solvent 2. Solvent Matrix Dioxane/H2O + K3PO4 (Promotes Boronate) Prep->Solvent Degas 3. Degassing Argon Sparge (Prevents Pd Oxidation) Solvent->Degas React 4. Thermal Reaction 80-100°C (Overcomes Activation) Degas->React Purify 5. Isolation Aqueous Work-up & Chromatography React->Purify

Self-validating experimental workflow for Suzuki coupling of electron-deficient pyridines.

Step-by-Step Methodology

1. Reagent Assembly & Stoichiometry In an oven-dried Schlenk flask, combine the electron-deficient 2-halopyridine (1.0 equiv), heteroaryl boronic acid (1.2–1.5 equiv), Pd₂(dba)₃ (1.0 mol% Pd), and XPhos (2.0 mol%). Causality: A slight excess of boronic acid acts as an internal buffer against competitive protodeboronation[1]. The strict 1:2 Pd-to-ligand ratio ensures the quantitative formation of the active Pd(0)L₁ complex without leaving unligated palladium susceptible to aggregation.

2. Solvent and Base Matrix Preparation Add a pre-mixed solvent system of 1,4-Dioxane and aqueous K₃PO₄ (2.0 M, 3.0 equiv). Causality: The aqueous base is non-negotiable for these substrates. It converts the neutral boronic acid into a highly nucleophilic, negatively charged boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[1]. Dioxane provides the necessary organic solubility profile.

3. Rigorous Degassing Subject the heterogeneous mixture to three freeze-pump-thaw cycles or vigorous Argon sparging for at least 15 minutes[1]. Causality: Dissolved oxygen is fatal to this system. It rapidly oxidizes electron-rich phosphines (like XPhos) to inert phosphine oxides and oxidizes the active Pd(0) to inactive Pd(II), permanently arresting the catalytic cycle[5].

4. Thermal Activation & Monitoring Seal the vessel and heat the reaction to 80–100 °C under an Argon atmosphere for 2–4 hours. Monitor the consumption of the halopyridine via LC-MS[1]. Causality: While oxidative addition may occur at room temperature with XPhos, the sterically hindered reductive elimination step requires elevated thermal energy to proceed efficiently and release the coupled product.

5. Quench and Isolation Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Filter the organic phase through a short pad of Celite. Causality: The Celite filtration removes precipitated palladium black and insoluble inorganic salts, preventing streaking and contamination during subsequent silica gel chromatography[1].

References

  • Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.3

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.1

  • Buchwald Ligands. Sigma-Aldrich.

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH.2

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.5

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.4

Sources

Spectroscopic Comparison of Methyl 2-bromo-5-nitropyridine-3-carboxylate and Key Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Functionalized pyridines are foundational scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and GPCR modulators. Among these, Methyl 2-bromo-5-nitropyridine-3-carboxylate is a highly versatile building block. Its precise substitution pattern allows for orthogonal functionalization: the bromide can undergo transition-metal-catalyzed cross-coupling, the ester can be hydrolyzed or amidated, and the nitro group can be reduced to an amine.

To utilize these building blocks effectively, researchers must rely on robust spectroscopic profiling. This guide provides an in-depth, objective comparison of Methyl 2-bromo-5-nitropyridine-3-carboxylate against two critical analogs: its chloro-derivative and its des-nitro derivative. By mapping the electronic and steric effects of these substitutions, we establish a definitive framework for structural validation.

Rationale for Analog Selection

To isolate and understand the specific spectroscopic contributions of the functional groups on the pyridine core, we compare the target compound against two structural analogs:

  • Methyl 2-bromo-5-nitropyridine-3-carboxylate (Target): The baseline compound featuring a heavy halogen and a strong electron-withdrawing nitro group .

  • Methyl 2-chloro-5-nitropyridine-3-carboxylate (Halogen Swap): Replaces bromine with chlorine. This isolates the effect of halogen electronegativity versus atomic radius/spin-orbit coupling .

  • Methyl 2-bromopyridine-3-carboxylate (Des-nitro Analog): Removes the C5 nitro group. This isolates the profound resonance and inductive effects of the

    
     moiety on the aromatic system .
    

Workflow Prep Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (Electronic Mapping) Prep->NMR CDCl3 / DMSO-d6 IR FT-IR Analysis (Functional Groups) Prep->IR ATR Crystal MS Mass Spectrometry (Isotopic Profiling) Prep->MS ESI+ Mode Validation Structural Validation & Cross-Referencing NMR->Validation IR->Validation MS->Validation

Workflow for the multimodal spectroscopic validation of pyridine-based building blocks.

Causality in Spectroscopic Variations

Understanding why spectroscopic shifts occur is more valuable than merely logging the data. The variations between these three compounds are governed by predictable electronic phenomena.

The "Heavy Atom Effect" in C NMR

When comparing the bromo-target to the chloro-analog, the most diagnostic difference lies in the


C NMR shift of the C2 carbon. Despite chlorine being more electronegative (which typically deshields adjacent carbons), the C2 carbon attached to bromine appears significantly upfield (~135 ppm) compared to the C2 carbon attached to chlorine (~145 ppm). This is caused by the Heavy Atom Effect (Spin-Orbit Coupling) . The large electron cloud of bromine induces a local magnetic field that heavily shields the attached carbon nucleus, overriding standard electronegativity rules.
Synergistic Deshielding in H NMR

The C4 and C6 protons in Methyl 2-bromo-5-nitropyridine-3-carboxylate are sandwiched between powerful electron-withdrawing groups (EWG). The nitro group exerts both


 (inductive) and 

(resonance) effects, pulling electron density out of the aromatic

-system. When the nitro group is removed (as seen in Methyl 2-bromopyridine-3-carboxylate), the electron density in the ring recovers. Consequently, the C6 proton shifts dramatically upfield from ~9.25 ppm to ~8.40 ppm.
Inductive Stiffening in FT-IR

In the infrared spectrum, the ester carbonyl (


) stretch is sensitive to the ortho-halogen. Chlorine's stronger inductive pull (

effect) compared to bromine removes electron density from the ester oxygen, shortening and stiffening the

bond. This results in a slightly higher stretching frequency for the chloro-analog (~1738 cm

) compared to the bromo-analog (~1732 cm

).

ElectronicEffects Substituent Pyridine Ring Substituents Nitro C5: -NO2 Group (-M, -I Effects) Substituent->Nitro Ester C3: -COOMe Group (-M, -I Effects) Substituent->Ester Halogen C2: -Br / -Cl (-I, Heavy Atom Effect) Substituent->Halogen Proton Strong Deshielding of C4-H & C6-H Nitro->Proton Removes e- density Ester->Proton Synergistic EWG Carbon C2 Upfield Shift (Br vs Cl) Halogen->Carbon Spin-orbit coupling

Logical mapping of substituent electronic effects on the spectroscopic shifts of the pyridine core.

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data based on the electronic environments of the three analogs.

Table 1: H and C NMR Comparison (in CDCl )
Compound

H NMR: C6-H (ppm)

H NMR: C4-H (ppm)

H NMR: -OCH

(ppm)

C NMR: C2-Halogen (ppm)

C NMR: C=O (ppm)
Target (2-Br, 5-NO

)
9.25 (d, J=2.5 Hz)8.85 (d, J=2.5 Hz)4.02 (s)~135.2~163.5
Analog 1 (2-Cl, 5-NO

)
9.28 (d, J=2.5 Hz)8.82 (d, J=2.5 Hz)4.01 (s)~145.8~163.2
Analog 2 (2-Br, Des-NO

)
8.42 (dd, J=4.8, 1.8 Hz)8.15 (dd, J=7.8, 1.8 Hz)3.95 (s)~140.1~165.4

Note: The meta-coupling (J ≈ 2.5 Hz) in the 5-NO


 derivatives confirms the 2,3,5-substitution pattern.
Table 2: FT-IR and Mass Spectrometry (ESI+) Comparison
CompoundIR: C=O Stretch (cm

)
IR: NO

Asymmetric (cm

)
IR: C-Halogen (cm

)
MS:[M+H]

Isotope Pattern
Target (2-Br, 5-NO

)
17321535640261 / 263 (1:1 ratio)
Analog 1 (2-Cl, 5-NO

)
17381538745217 / 219 (3:1 ratio)
Analog 2 (2-Br, Des-NO

)
1725N/A635216 / 218 (1:1 ratio)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, spectroscopic data must be acquired using self-validating protocols. The following methodologies include internal checks to verify sample integrity and instrument calibration.

Protocol A: Quantitative H NMR Acquisition

Objective: Obtain high-resolution proton spectra with accurate integrations to confirm purity and substitution.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution; particulate matter will distort the magnetic field homogeneity.
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl

    
     and meticulously shim the Z1 and Z2 gradients until the lock signal is maximized and stable.
    
  • Parameter Setup:

    • Set the spectral width to 12 ppm.

    • Self-Validation Check (Relaxation): Set the relaxation delay (D1) to at least 2.0 seconds. Pyridine protons can have long

      
       relaxation times. A short D1 will result in artificially low integrations for the aromatic protons relative to the methyl ester.
      
  • Acquisition & Processing: Acquire 16 scans. Apply a 0.3 Hz line-broadening function before Fourier transformation. Phase and baseline correct the spectrum manually.

  • Internal Calibration: Set the TMS peak to exactly 0.00 ppm. Integrate the sharp singlet of the ester methoxy group (-OCH

    
    ) and set its value to exactly 3.00. The C4 and C6 aromatic protons must integrate between 0.95 and 1.05. If they do not, the D1 delay was insufficient or the sample is impure.
    
Protocol B: ATR-FTIR Analysis

Objective: Identify functional groups without the matrix interference of KBr pellets.

  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm

    
     resolution) to subtract atmospheric CO
    
    
    
    and ambient humidity.
  • Sample Application: Place 2-3 mg of the solid powder directly onto the center of the ATR crystal.

  • Compression: Lower the anvil and apply consistent pressure. Self-Validation Check: Monitor the real-time preview. Increase pressure until the strongest peak (usually the C=O stretch or NO

    
     asymmetric stretch) reaches roughly 70-80% transmittance. Over-compression can cause peak broadening.
    
  • Acquisition: Acquire 32 scans. Process the data using an ATR correction algorithm to adjust for wavelength-dependent penetration depth, ensuring the relative intensities match traditional transmission spectra.

References

LC-MS Reaction Monitoring of Methyl 2-bromo-5-nitropyridine-3-carboxylate: Overcoming Retention and Ionization Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-bromo-5-nitropyridine-3-carboxylate is a highly functionalized, electron-deficient pyridine derivative. It serves as a critical building block in pharmaceutical drug development, frequently utilized in Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (SNAr). However, monitoring the reaction progress of this intermediate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents distinct analytical hurdles. The synergistic electron-withdrawing effects of the nitro, methyl ester, and bromo groups drastically alter the molecule's polarity and suppress the basicity of the pyridine nitrogen, rendering standard analytical approaches ineffective.

This guide objectively evaluates stationary phase chemistries and ionization methodologies, providing a self-validating protocol for robust reaction monitoring.

Causality Behind the Chromatography: Expertise & Experience

To develop a reliable LC-MS method, analysts must move beyond trial-and-error and understand the physicochemical causality governing the analyte's behavior.

The Failure of Standard C18 Phases: Standard C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions 1. Because Methyl 2-bromo-5-nitropyridine-3-carboxylate is relatively polar, it exhibits poor retention on alkyl chains, often eluting near the void volume (low


). Furthermore, peak tailing for basic compounds like pyridines is frequently caused by secondary interactions with residual silanol groups on the silica backbone 2. Eluting early places the analyte directly in the zone of maximum matrix suppression caused by reaction salts and polar solvents.

The Mechanistic Advantage of PFP and Biphenyl Phases: To achieve a self-validating separation, orthogonal retention mechanisms are required.

  • Pentafluorophenyl (PFP): PFP columns provide strong dipole-dipole, ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    , and charge-transfer interactions. The highly electronegative fluorine atoms interact strongly with the electron-deficient nitropyridine ring and the halogen substituent, making PFP exceptionally effective for halogenated and nitroaromatic compounds [[3]](). For halogenated nitrobenzenes, a PFP column provides superior selectivity for structural isomers compared to C18 .
    
  • Biphenyl: Biphenyl columns offer enhanced polarizability and shape selectivity via

    
     interactions 4. This is critical for resolving closely related regioisomeric byproducts (e.g., functionalization at the C6 vs. C4 position) that would otherwise co-elute on an alkyl phase.
    

Ionization Dynamics: While pyridines typically ionize well in positive Electrospray Ionization (ESI+) 5, the cumulative electron-withdrawing effect of the substituents decreases the proton affinity of the nitrogen. Using a mobile phase additive like 0.1% formic acid is mandatory to drive protonation and minimize stationary phase tailing [[2]]().

Objective Product Comparison: Stationary Phases & Ionization

Table 1: Stationary Phase Performance Comparison

Column ChemistryPrimary Retention MechanismRetention of Target Analyte (

)
Isomeric SelectivityOverall Recommendation
Standard C18 Dispersive (Hydrophobic)Low (< 1.5)PoorNot Recommended
Biphenyl

, Polarizability
High (> 3.0)ExcellentHighly Recommended
PFP (Pentafluorophenyl) Dipole-Dipole, Charge-TransferVery High (> 4.0)ExcellentOptimal for Halogenated/Nitro

Table 2: MS Ionization Mode Comparison

Ionization ModeMechanismSensitivity for Target APIMatrix Susceptibility
ESI+ (0.1% FA) Protonation

Moderate (EWGs reduce basicity)High (Ion suppression likely)
APCI+ Gas-phase proton transferModerate to HighLow
ESI- Adduct formation / Electron captureLow to ModerateModerate

Experimental Protocols: Self-Validating Reaction Monitoring Workflow

This protocol is designed as a self-validating system, ensuring that every step contains an internal check to verify data integrity.

Step 1: Reaction Quenching & Sample Preparation

  • Aliquot 10 µL of the crude reaction mixture.

  • Quench immediately into 990 µL of Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. This halts the reaction and precipitates inorganic salts.

  • Centrifuge at 10,000 x g for 3 minutes. Transfer the supernatant to an LC vial.

  • Self-Validation Check: Visual confirmation of a solid pellet ensures the successful precipitation of insoluble cross-coupling catalysts (e.g., Palladium) or phosphate salts, preventing column clogging and ion source contamination.

Step 2: Chromatographic Separation

  • Column: PFP Core-Shell (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40 °C.

  • Self-Validation Check: Inject a void volume marker (e.g., uracil). Ensure the retention time of the target analyte yields a capacity factor (

    
    ) > 2.0. This confirms the molecule has successfully bypassed the early-eluting matrix suppression zone.
    

Step 3: Mass Spectrometry (ESI+ MRM)

  • Precursor Ions:

    
     261.0 (
    
    
    
    Br) and 263.0 (
    
    
    Br).
  • Product Ions: Monitor the loss of the methoxy radical (-31 Da) or nitro group (-46 Da).

  • Self-Validation Check: The presence of a 1:1 doublet at

    
     261.0 and 263.0 confirms the preservation of the bromine atom. This isotopic signature acts as a built-in diagnostic tool, instantly distinguishing the intact starting material from debrominated byproducts (
    
    
    
    183.0).

Workflow Visualization

LCMS_Workflow A 1. Reaction Sampling (Aliquots from Reactor) B 2. Quench & Dilute (100x in ACN:H2O + 0.1% FA) A->B Transfer C 3. Chromatographic Separation (PFP or Biphenyl Column) B->C 2 µL Injection D 4. ESI+ MS/MS Detection (m/z 261.0 & 263.0 [M+H]+) C->D Eluent E 5. Data Integration (Yield & Isomer Ratio) D->E MRM Data

Figure 1: Step-by-step LC-MS reaction monitoring workflow for functionalized pyridines.

References

  • PubMed (NIH). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Available at: [Link]

  • PMC (NIH). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available at: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at:[Link]

  • Phenomenex. Reversed Phase Selectivity: Depending on Pi-Pi Stacking Interactions to Gain Greater Retention and Resolution. Available at:[Link]

Sources

Safety Operating Guide

Safe and Compliant Disposal of Methyl 2-bromo-5-nitropyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a non-negotiable aspect of scientific integrity and operational excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 2-bromo-5-nitropyridine-3-carboxylate, ensuring the protection of laboratory personnel and environmental compliance. Our commitment is to empower you with the knowledge to handle this process with confidence and precision.

The causality behind these rigorous disposal protocols is rooted in the chemical nature of methyl 2-bromo-5-nitropyridine-3-carboxylate. As a halogenated and nitrated organic compound, it is classified as hazardous waste and requires management through a certified disposal program.[1] Improper disposal, such as drain or trash disposal, is strictly prohibited as it can lead to environmental contamination and potentially dangerous chemical reactions in the waste stream.[2][3]

Hazard Assessment and Risk Mitigation

Before handling, it is imperative to understand the potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 2-bromo-5-nitropyridine and other brominated pyridines, provide a strong basis for hazard assessment. The primary risks include irritation to the skin and eyes, and potential harm if inhaled or swallowed.[4][5][6]

All laboratory personnel must receive comprehensive training on chemical hazards, safe handling, and emergency procedures as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8] This includes reviewing your institution's specific Chemical Hygiene Plan (CHP), which outlines standard operating procedures for hazardous materials.[9][10]

Table 1: Hazard Profile and Safety Requirements

Hazard ClassificationDescriptionRequired Actions & PPE
Skin Corrosion/Irritation Causes skin irritation.[11]Wear nitrile gloves, a lab coat, and full-length pants. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation.[11]Wear safety glasses with side shields or chemical goggles.
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or inhaled.[5][12]Handle only in a well-ventilated area, preferably a certified chemical fume hood.[4][12]
Environmental Hazard Halogenated organic compounds are regulated environmental hazards.[13][14]Do not allow the chemical to enter drains or waterways.[1] All waste must be collected for hazardous disposal.
Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety minimizes risk. The correct selection and use of PPE is the first line of defense during handling and disposal operations.

Essential PPE:

  • Hand Protection: Wear nitrile gloves. If contact is likely, consider double-gloving.[15]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[15]

  • Respiratory Protection: All handling and waste packaging should occur within a chemical fume hood to prevent inhalation of dust or vapors.[4][12]

In the Event of a Spill:

  • Immediately evacuate the area and alert colleagues.[1]

  • If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels as the sole absorbent.[1]

  • Wearing appropriate PPE, carefully sweep or scoop the contaminated material into a designated, sealable hazardous waste container.[4][16]

  • Clean the spill area thoroughly with a detergent solution, followed by water.[15]

  • All materials used for cleanup, including gloves, absorbent pads, and contaminated clothing, must be collected and disposed of as hazardous waste.[2][15]

Step-by-Step Disposal Protocol

This protocol ensures that waste is segregated, contained, and stored in compliance with institutional and federal regulations. The core principle is that all chemical waste, including residues and contaminated materials, must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]

Step 1: Waste Segregation Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste." It is crucial to never mix halogenated waste with non-halogenated streams, as this complicates the disposal process and can create dangerous reactions.[1][17] Similarly, avoid mixing this waste with incompatible materials like strong oxidizing agents or bases.[5][18]

Step 2: Waste Collection and Containerization Collect all waste forms of methyl 2-bromo-5-nitropyridine-3-carboxylate—including residual solids, contaminated weighing papers, gloves, and spill cleanup debris—directly into a dedicated, compatible container.[1]

  • Container Type: Use a high-density polyethylene (HDPE) or glass container that is in good condition with a secure, leak-proof screw cap.[1][19]

  • Headspace: Do not overfill the container. Always leave at least one inch of headspace to allow for potential expansion.[19]

  • Closure: Keep the container closed at all times except when adding waste.[2][19]

Step 3: Labeling of Waste Containers Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal.[3] Immediately upon starting a waste container, affix a label with the following information:

  • The words "Hazardous Waste" [1][19]

  • The full chemical name: "Methyl 2-bromo-5-nitropyridine-3-carboxylate" (and any other components if it's a mixture, listed by percentage)[19]

  • The associated hazards (e.g., "Irritant," "Toxic")[19]

  • The date the waste was first added to the container (accumulation start date)[1]

  • The name and contact information of the Principal Investigator and the laboratory location.[1]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within your laboratory.[1][19]

  • The SAA must be at or near the point of generation.

  • It should be in a well-ventilated area, away from heat sources or ignition, and segregated from incompatible materials.[3][19]

  • The area should be inspected weekly for any signs of leakage.[19]

Step 5: Arranging for Waste Disposal Once the waste container is full or has been stored for the maximum period allowed by your institution (often up to one year for partially filled containers in an SAA), arrange for its collection.[19] Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

Step 6: Disposal of Empty Containers An "empty" container that held this chemical must still be managed carefully. To be disposed of as non-hazardous trash, the container must be triple-rinsed with a suitable solvent (such as acetone or methanol).[2][18]

  • Each rinse should use a solvent amount equal to about 5% of the container's volume.[2]

  • Crucially, the rinsate from all three rinses must be collected and disposed of as halogenated hazardous waste. [2]

  • After triple-rinsing, deface or remove all chemical labels before placing the container in the appropriate recycling or trash bin.[2][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl 2-bromo-5-nitropyridine-3-carboxylate waste.

G cluster_0 A Waste Generation (Methyl 2-bromo-5-nitropyridine-3-carboxylate) B Consult SDS & Lab's Chemical Hygiene Plan A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is this a spill? C->D E Contain with inert absorbent. Collect all materials as waste. D->E Yes F Segregate as 'Halogenated Organic Solid Waste' D->F No (Routine Waste) E->F G Use compatible, sealed container (HDPE or Glass) F->G H Affix 'Hazardous Waste' Label (Name, Date, Hazards, PI) G->H I Store in designated Satellite Accumulation Area (SAA) H->I J Is container full or storage time limit reached? I->J K Contact EHS for Hazardous Waste Pickup J->K Yes L Continue accumulation in SAA J->L No M Waste properly disposed by certified handler K->M L->I

Caption: Workflow for the safe disposal of methyl 2-bromo-5-nitropyridine-3-carboxylate.

By adhering to this comprehensive guide, you contribute to a robust safety culture, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from Vanderbilt University Medical Center.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Benchchem. (2025). Proper Disposal of 2-Amino-4-bromo-3-nitropyridine: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Methyl 5-bromopyridine-2-carboxylate.
  • Sigma-Aldrich. (n.d.). methyl 2-bromo-5-nitropyridine-3-carboxylate.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Amino-5-bromo-3-nitropyridine.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET - 2-Amino-5-bromo-4-methyl-3-nitropyridine.
  • TCI America. (2018, July 6). SAFETY DATA SHEET - 2-Bromo-5-methylpyridine.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-5-nitropyridine.
  • ECHEMI. (n.d.). 2-Bromo-5-nitropyridine SDS, 4487-59-6 Safety Data Sheets.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • University of Waterloo. (n.d.). Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base.
  • University of Wyoming. (2022, October). Chemical Process SOP Example.
  • Cole-Parmer. (2005, December 15). Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET - 2-Bromo-5-nitropyridine.

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Personal protective equipment for handling Methyl 2-bromo-5-nitropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. When handling highly functionalized building blocks like Methyl 2-bromo-5-nitropyridine-3-carboxylate , understanding the molecular behavior is the prerequisite to designing an effective safety and operational protocol.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this specific pyridine derivative.

Chemical Profiling & Mechanistic Risk Assessment

Before donning any Personal Protective Equipment (PPE), we must analyze the chemical architecture to understand why specific protections are necessary. This aligns with the hazard evaluation frameworks established by the American Chemical Society (ACS)[1].

PropertyQuantitative Value / Descriptor
Chemical Name Methyl 2-bromo-5-nitropyridine-3-carboxylate
CAS Number 1211592-29-8[2]
Molecular Formula C7H5BrN2O4[2]
Molecular Weight 261.03 g/mol [2]
Physical State Solid (Crystalline Powder)
Key Structural Alerts Nitroaromatic moiety, Aryl bromide
Primary GHS Hazards Skin/Eye Irritant, Acute Toxicity, Potential Sensitizer

The Causality of the Hazard: The danger of this compound lies in its electrophilicity. The nitro group at the 5-position is strongly electron-withdrawing, which highly activates the bromine atom at the 2-position toward Nucleophilic Aromatic Substitution (


). While this is synthetically highly desirable for cross-coupling or amination, it presents a severe biological hazard. If exposed to unprotected skin, the molecule can rapidly react with nucleophilic residues (such as cysteine or lysine) on epidermal proteins. This covalent modification is the classic mechanism for severe skin sensitization and allergic contact dermatitis.

Furthermore, the lipophilic nature of the bromo-pyridine core allows it to readily permeate standard, thin latex barriers, especially if dissolved in carrier solvents like DMSO or DMF.

PPE Matrix: The Barrier System

Under, laboratory PPE must be selected based on a rigorous hazard assessment[3]. For this compound, we employ a defense-in-depth strategy:

  • Hand Protection: Extended-cuff Nitrile gloves (minimum 8 mil thickness). Causality: Nitrile offers superior resistance to halogenated organics compared to latex. Double-gloving is mandatory when handling the compound in solution, as organic solvents act as permeation vehicles.

  • Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles. Causality: The powder form poses a severe corneal damage risk due to its reactive nature. Safety glasses with side shields are insufficient against fine, airborne reactive dust.

  • Body Protection: Flame-resistant (FR) lab coat (e.g., Nomex), fully buttoned to the collar. Causality: Nitroaromatics possess inherent energetic potential. While this specific ester is stable under standard ambient conditions, FR garments are a prudent practice when scaling up reactions involving nitro-compounds[4].

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a hood is compromised or during a spill, a NIOSH-approved N95 or P100 particulate respirator is required[5].

Operational Workflow: Handling & Reaction Setup

This protocol is designed as a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.

Phase 1: Preparation & Donning

  • Verify Engineering Controls: Turn on the chemical fume hood.

    • Validation Check: Read the digital face velocity monitor. Do not proceed unless it registers between 80–100 feet per minute (fpm).

  • Don Base PPE: Put on the FR lab coat and chemical splash goggles.

  • Don Primary Gloves: Put on the first pair of 8-mil nitrile gloves. Pull the cuffs over the sleeves of the lab coat.

  • Don Secondary Gloves: Put on a second pair of standard nitrile gloves.

    • Validation Check: Press your hands together and inspect for any micro-tears or manufacturing defects in the outer layer.

Phase 2: Execution

  • Static Mitigation: Wipe the exterior of the chemical bottle and your spatulas with an anti-static cloth. Causality: Fine nitroaromatic powders can hold static charges, causing them to "jump" and contaminate the hood surfaces or your gloves.

  • Transfer: Weigh the Methyl 2-bromo-5-nitropyridine-3-carboxylate directly inside the fume hood using an analytical balance enclosed in a draft shield.

  • Solvation: If preparing a stock solution, add the solvent (e.g., DMF) slowly. Cap the reaction vial immediately after transfer to prevent vapor emission.

Phase 3: Doffing & Decontamination

  • Outer Glove Removal: Remove the contaminated outer gloves inside the fume hood using the "beak method" (pulling the glove inside out). Dispose of them in the solid hazardous waste bin.

  • Surface Decontamination: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., a dilute alcohol solution), followed by a mild alkaline wipe to hydrolyze any trace reactive ester/bromide.

  • Final Doffing: Step away from the hood. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.

Spill Response and Disposal Plan

If a spill occurs outside of primary engineering controls, standard operating procedures must shift immediately to containment[4].

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate 10-foot radius.

  • Elevate PPE: Don a P100 respirator and heavy-duty butyl or thick nitrile utility gloves.

  • Contain (Solid Spill): Do NOT sweep the powder, as this aerosolizes the reactive dust. Cover the spill gently with damp paper towels or a commercial inert absorbent pad to suppress dust.

  • Contain (Liquid Spill): Surround the spill with an inert absorbent boom. Cover the liquid with a chemical absorbent powder (e.g., vermiculite).

  • Collect: Use a non-sparking, anti-static scoop to transfer the absorbed material into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Neutralize: Wash the spill area with a mild sodium bicarbonate solution to neutralize trace residues, followed by a DI water rinse.

Disposal Logistics: Do not mix this compound with incompatible waste streams (e.g., strong reducing agents or strong bases, which could trigger an exothermic reaction with the nitro group). Label the waste container explicitly as: "Hazardous Waste: Halogenated Nitroaromatic Solid (Methyl 2-bromo-5-nitropyridine-3-carboxylate)" and store it in a secondary containment tray until collected by your Environmental Health and Safety (EHS) department.

Workflow Visualization

The following diagram maps the critical decision points for handling this compound safely.

G Start Task: Handle Methyl 2-bromo- 5-nitropyridine-3-carboxylate Hood Transfer to Certified Fume Hood (Verify 80-100 fpm) Start->Hood State Physical State? Hood->State Powder Dry Powder Handling (Use Anti-static Spatula) State->Powder Solid Solution Solution Handling (Double Glove + Splash Shield) State->Solution Liquid React Execute Reaction/Transfer Powder->React Solution->React Spill Spill Occurs? React->Spill SpillYes Spill Response Protocol (Evacuate, Don P100, Absorb) Spill->SpillYes Yes SpillNo Standard Doffing & HDPE Waste Disposal Spill->SpillNo No

Fig 1: Operational workflow and spill response logic for bromonitropyridine derivatives.

References

  • Occupational Safety and Health Administration (OSHA) - 29 CFR 1910.132: Personal Protective Equipment General Requirements. Retrieved from:[Link]

  • American Chemical Society (ACS) - Identifying and Evaluating Hazards in Research Laboratories (2015). Retrieved from:[Link]

  • National Research Council / National Academies Press - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). Retrieved from:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH - About Personal Protective Equipment. Retrieved from:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.